Zunsemetinib
Description
This compound is an orally bioavailable, small molecule inhibitor of mitogen-activated protein (MAP) kinase-activated protein kinase 2 (MAPKAPK2; MK2), with potential anti-inflammatory activity. Upon oral administration, this compound targets and binds to the p38MAPK-MK2 complex, thereby inhibiting the p38MAPK phosphorylation and activation of MK2. This inhibits p38MAPK/MK2-mediated inflammatory signaling pathway. This may result in the inhibition of the production of proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-alpha), interleukin (IL)-1-alpha, IL-1-beta and IL-6.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.
Structure
3D Structure
Propriétés
Key on ui mechanism of action |
ATI-450 is an inhibitor of the MK2 pathway; it also has been observed to have anti-inflammatory activity. This compound likely targets and regulates pro-inflammatory cytokines which in turn will mitigate cytokine release syndrome. The drug is currently being investigated against rheumatoid arthritis, COVID-19, and cryopyrin-associated periodic syndrome (CAPS). |
|---|---|
Numéro CAS |
1640282-42-3 |
Formule moléculaire |
C25H22ClF2N5O3 |
Poids moléculaire |
513.9 g/mol |
Nom IUPAC |
3-chloro-4-[(3,5-difluoro-2-pyridinyl)methoxy]-1-[2-[2-(2-hydroxypropan-2-yl)pyrimidin-4-yl]-5-methyl-4-pyridinyl]-6-methylpyridin-2-one |
InChI |
InChI=1S/C25H22ClF2N5O3/c1-13-10-30-18(17-5-6-29-24(32-17)25(3,4)35)9-20(13)33-14(2)7-21(22(26)23(33)34)36-12-19-16(28)8-15(27)11-31-19/h5-11,35H,12H2,1-4H3 |
Clé InChI |
FQPQMJULRZINPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)N1C2=CC(=NC=C2C)C3=NC(=NC=C3)C(C)(C)O)Cl)OCC4=C(C=C(C=N4)F)F |
Origine du produit |
United States |
Foundational & Exploratory
Zunsemetinib: A Technical Deep Dive into its Mechanism of Action in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
- A Comprehensive Technical Guide
Zunsemetinib (formerly ATI-450) is an orally bioavailable, selective inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway, a critical signaling node in the inflammatory cascade implicated in rheumatoid arthritis (RA). While the clinical development of this compound for RA was discontinued (B1498344) due to a lack of efficacy in Phase 2b trials, a detailed understanding of its mechanism of action remains valuable for the scientific community. This technical guide provides an in-depth analysis of this compound's core mechanism, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the targeted signaling pathways.
Core Mechanism of Action: Targeting the p38α/MK2 Inflammatory Pathway
This compound selectively inhibits the p38α mitogen-activated protein kinase (MAPK)-activated protein kinase 2 (MK2) signaling pathway.[1] This pathway plays a pivotal role in the production of a broad range of pro-inflammatory cytokines, chemokines, and other inflammatory mediators that drive the pathophysiology of rheumatoid arthritis.[2][3]
Under inflammatory conditions, p38α MAPK is activated and subsequently phosphorylates and activates MK2.[2] Activated MK2, in turn, phosphorylates downstream substrates, including tristetraprolin (TTP), which leads to the stabilization of messenger RNA (mRNA) transcripts of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-1β (IL-1β), IL-6, and IL-8.[2] By selectively blocking the activation of MK2 by p38α, this compound effectively prevents this downstream signaling cascade, leading to the reduced production of these inflammatory mediators.[1][4]
A key feature of this compound's mechanism is its selectivity for the p38α/MK2 axis, sparing other p38α-mediated pathways, which may contribute to a more favorable safety profile compared to broad p38 MAPK inhibitors.[1]
Signaling Pathway Diagram
References
Zunsemetinib's Role in the TAK1 Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zunsemetinib (also known as ATI-450) is an orally bioavailable small molecule inhibitor that has been investigated for its anti-inflammatory properties. Its mechanism of action is centered on the inhibition of the p38 mitogen-activated protein kinase (MAPK)/MAPK-activated protein kinase 2 (MK2) signaling axis. This pathway is a critical downstream effector of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling cascade, a central regulator of innate immunity and inflammatory responses. This technical guide provides a detailed overview of this compound's role in the TAK1 signaling pathway, including its mechanism of action, quantitative effects on inflammatory mediators, and the experimental protocols used to characterize its activity.
The TAK1 Signaling Pathway
The TAK1 signaling pathway is a crucial intracellular cascade that responds to a variety of extracellular stimuli, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) via Toll-like receptors (TLRs). TAK1, a member of the MAPKKK family, acts as a central node, integrating these upstream signals to activate downstream inflammatory pathways, primarily the Nuclear Factor-kappa B (NF-κB) and the MAPK pathways (including JNK and p38).[1]
Activation of TAK1 is a multi-step process involving its association with TAK1-binding proteins (TABs), particularly TAB1 and TAB2/3. Upon stimulation, TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase, catalyzes the formation of K63-linked polyubiquitin (B1169507) chains. These chains act as a scaffold, recruiting the TAK1-TAB2/3 complex, leading to TAK1 autophosphorylation and activation.[1][2] Activated TAK1 then phosphorylates and activates downstream kinases, including the IκB kinase (IKK) complex and MAPK kinases (MKKs). The IKK complex activation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Concurrently, activated TAK1 phosphorylates MKKs, which in turn phosphorylate and activate the p38 MAPK and JNK.[3][4]
Signaling Pathway Diagram
Caption: The TAK1 Signaling Pathway and this compound's Point of Intervention.
This compound's Mechanism of Action
This compound is a selective inhibitor of the p38α MAPK/MK2 pathway.[5] It does not directly inhibit TAK1. Instead, it acts downstream by selectively blocking the p38α MAPK-mediated activation of MK2.[5] This selective inhibition prevents the phosphorylation of MK2 by p38α, thereby locking MK2 in an inactive conformation.[6] The activated p38α/MK2 complex is crucial for the post-transcriptional regulation of pro-inflammatory cytokines. Specifically, activated MK2 phosphorylates and inactivates tristetraprolin (TTP), a protein that promotes the degradation of cytokine mRNAs containing AU-rich elements in their 3'-untranslated regions. By inhibiting MK2 activation, this compound prevents the inactivation of TTP, leading to the destabilization and subsequent degradation of pro-inflammatory cytokine mRNAs, such as TNF-α, IL-1β, and IL-6. This mechanism effectively reduces the production of these key inflammatory mediators.
Quantitative Data on this compound's Activity
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the available quantitative data on its effects on cytokine production and other relevant biomarkers.
Table 1: In Vitro Inhibition of Cytokine Production by this compound
| Cell Type | Stimulant | Cytokine/Biomarker | IC50 / Inhibition | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | IC80: ~100 nM | [6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-1β | IC80: ~50 nM | [6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-6 | >50% inhibition at 50 mg BID | [6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-8 | IC80: ~50 nM | [6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | Phosphorylated HSP27 (p-HSP27) | IC80: ~50 nM | [6] |
Table 2: In Vivo Effects of this compound
| Animal Model | Disease Model | Treatment | Key Findings | Reference |
| Rat | Streptococcal Cell Wall-Induced Arthritis | This compound | Prevented inflammation and joint destruction. | |
| Mouse | Transgenic model of Cryopyrin-Associated Periodic Syndromes (CAPS) | This compound (ATI-450) | Attenuated NOMID-associated complications and prevented bone destruction. | |
| Mouse | Lipopolysaccharide (LPS)-induced inflammation | This compound (1,000 ppm, p.o.) | Blocked LPS-induced TNF-α expression for up to 4 weeks. | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the activity of this compound.
In Vitro Cytokine Inhibition Assay in Human PBMCs
Objective: To determine the in vitro potency of this compound in inhibiting the production of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (ATI-450)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-1β, IL-6, and IL-8
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend in RPMI 1640 with 10% FBS to a final concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to obtain a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Cell Treatment: Seed 100 µL of the PBMC suspension into each well of a 96-well plate. Add 50 µL of the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add 50 µL of LPS solution (final concentration of 10 ng/mL) to each well to stimulate cytokine production. Include unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis of p38 MAPK and HSP27 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK and its downstream substrate, HSP27, in a cellular context.
Materials:
-
HeLa or THP-1 cells
-
DMEM or RPMI 1640 medium with 10% FBS
-
This compound (ATI-450)
-
Anisomycin or LPS (as a p38 MAPK activator)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-HSP27 (Ser82), anti-total HSP27, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-incubate the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the phospho-protein signals to the corresponding total protein signals to determine the relative phosphorylation levels.
Experimental Workflow Diagram
Caption: General Experimental Workflow for this compound's In Vitro Characterization.
Conclusion
This compound is a selective inhibitor of the p38α/MK2 signaling pathway, a critical downstream component of the pro-inflammatory TAK1 signaling cascade. By preventing the activation of MK2, this compound effectively reduces the production of key inflammatory cytokines, including TNF-α, IL-1β, and IL-6. While it does not directly target TAK1, its mechanism of action provides a targeted approach to modulate the inflammatory response driven by TAK1 activation. The quantitative data and experimental protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working on novel anti-inflammatory therapeutics. Although clinical development of this compound for some inflammatory diseases has been discontinued (B1498344) due to lack of efficacy, the study of its mechanism and effects continues to provide valuable insights into the complexities of inflammatory signaling pathways.[7]
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. Poxviral Protein A52 Stimulates p38 Mitogen-activated Protein Kinase (MAPK) Activation by Causing Tumor Necrosis Factor Receptor-associated Factor 6 (TRAF6) Self-association Leading to Transforming Growth Factor β-activated Kinase 1 (TAK1) Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the MK2 Inhibitor ATI-450 in Healthy Subjects: A Placebo-Controlled, Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aclaris’ stocks plummet after this compound discontinuation [clinicaltrialsarena.com]
In-Vitro Characterization of Zunsemetinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zunsemetinib (formerly ATI-450) is a selective, orally bioavailable small molecule inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2). It operates through a novel, molecular glue-like mechanism, binding to the interface of the p38α mitogen-activated protein kinase (MAPK) and MK2 complex. This binding event stabilizes the inactive conformation of MK2, thereby preventing its phosphorylation by p38α MAPK and subsequently inhibiting the downstream inflammatory signaling cascade. This inhibition leads to a reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2][3][4] Investigated for its potential in treating various immuno-inflammatory diseases such as rheumatoid arthritis, the in-vitro characterization of this compound has been a focal point of its preclinical and early clinical development.[1][5] Although its clinical development for inflammatory diseases was ultimately discontinued (B1498344) due to a lack of efficacy in Phase 2b trials, the detailed in-vitro data provides valuable insights into its mechanism and pharmacological profile.
Mechanism of Action
This compound exhibits a unique "molecular glue-like" mechanism of action.[2] Instead of competing with ATP at the kinase active site, it binds with high affinity to the interface of the p38α MAPK-MK2 protein complex. This interaction stabilizes the complex in an inactive state, preventing the p38α-mediated phosphorylation and activation of MK2. By locking MK2 in its inactive conformation, this compound effectively blocks the downstream signaling pathway that leads to the stabilization of mRNAs for pro-inflammatory cytokines.[4] This selective inhibition of the p38α/MK2 axis spares the activation of other p38α substrates like PRAK and ATF2.[1]
Biochemical and Cellular Potency
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. In biochemical assays, this compound demonstrates potent inhibition of cytokine production. In cellular systems, particularly in ex-vivo stimulated human whole blood, the compound effectively suppresses the production of key inflammatory mediators and the phosphorylation of a downstream target of MK2, Heat Shock Protein 27 (HSP27).
| Assay Type | Target/Endpoint | System/Cell Line | IC50 / IC80 (ng/mL) | Reference |
| Ex vivo Assay | p-HSP27 Inhibition | Human Whole Blood | IC50: 17.1, IC80: 68.4 | [6] |
| Ex vivo Assay | TNF-α Inhibition | Human Whole Blood | IC50: 15.3, IC80: 61.2 | [6] |
| Ex vivo Assay | IL-1β Inhibition | Human Whole Blood | IC50: 9.8, IC80: 39.2 | [6] |
| Ex vivo Assay | IL-6 Inhibition | Human Whole Blood | IC50: 52.5, IC80: 210 | [6] |
| Ex vivo Assay | IL-8 Inhibition | Human Whole Blood | IC50: 9.5, IC80: 38.0 | [6] |
| In vitro Assay | LPS-induced TNF-α and IL-1β Production | Not Specified | IC50: 1-10 nM | [7] |
| In vitro Assay | LPS-induced IL-6 Production | Not Specified | IC50: ~100 nM | [7] |
Kinase Selectivity
This compound exhibits a high degree of selectivity for the p38α/MK2 pathway. A screening against a broad panel of kinases demonstrated its specificity.
| Parameter | Value | Reference |
| Kinase Selectivity | >350-fold more potent for p38α or p38β compared to a panel of >190 other kinases | [7] |
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
A general protocol for assessing p38α/MK2 kinase activity involves the use of a radiometric or luminescence-based assay to measure the phosphorylation of a substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Aclaris Therapeutics Announces Top-line Results from 12-Week Phase 2b Trial of Oral this compound (ATI-450) for Moderate to Severe Rheumatoid Arthritis and Provides Corporate Update | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 6. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the MK2 Inhibitor ATI-450 in Healthy Subjects: A Placebo-Controlled, Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Zunsemetinib's Effect on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zunsemetinib (formerly ATI-450) is an orally bioavailable small molecule inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key enzyme in the inflammatory signaling cascade. By selectively targeting the p38 MAPK/MK2 pathway, this compound effectively modulates the production of a wide array of pro-inflammatory cytokines. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cytokine production, and detailed experimental protocols for assessing its activity. While the clinical development of this compound for certain inflammatory conditions has been discontinued (B1498344) due to efficacy outcomes in late-stage trials, its well-characterized impact on cytokine biology remains a valuable reference for researchers in immunology and drug discovery.
Introduction: The Role of the p38/MK2 Pathway in Inflammation
The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of cellular responses to inflammatory stimuli and stress. Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MK2. Activated MK2 plays a critical role in the post-transcriptional regulation of pro-inflammatory cytokine production. One of its key functions is the phosphorylation of tristetraprolin (TTP), which leads to the stabilization of messenger RNA (mRNA) transcripts of various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). By preventing the degradation of these mRNAs, activated MK2 amplifies the inflammatory response.
This compound is a selective inhibitor of the p38α MAPK/MK2 pathway. It doesn't directly inhibit p38 MAPK but rather blocks its interaction with and activation of MK2. This targeted approach is designed to spare other p38α-mediated cellular functions while specifically dampening the production of inflammatory cytokines.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of MK2, which in turn suppresses the production of multiple pro-inflammatory cytokines. This targeted inhibition is intended to reduce the inflammatory cascade that drives various autoimmune and inflammatory diseases. Key cytokines regulated by this pathway include TNF-α, IL-1α, IL-1β, IL-6, IL-8, and IL-17.
dot
Caption: this compound inhibits MK2, preventing cytokine mRNA stabilization and reducing inflammation.
Quantitative Data on Cytokine Inhibition
The inhibitory effects of this compound on the production of various cytokines have been quantified in ex vivo studies using human whole blood. The following tables summarize the available data.
| Cytokine | IC50 (nM) | IC80 (nM) | Imax (%) |
| TNF-α | 130 | 520 | >96 |
| IL-1β | 170 | 680 | 74 |
| IL-6 | 1100 | 4400 | >96 |
| IL-8 | 200 | 800 | 57 |
Table 1: In vitro inhibitory activity of this compound on cytokine production in LPS-stimulated human whole blood.
| Cytokine/Chemokine | Observed Effect |
| IL-1α | Inhibition reported, specific quantitative data not available |
| IL-12/23p40 | Median inhibition trend observed in a Phase 2a clinical trial in patients with hidradenitis suppurativa.[1][2] |
| IL-17A/F | Inhibition trend observed in a subset of patients in a Phase 2a clinical trial for hidradenitis suppurativa.[1][2] |
| MIP-1β | Treatment-related median inhibition trends observed over a 12-week period in a Phase 2a clinical trial for hidradenitis suppurativa.[1] |
Table 2: Qualitative and clinical observations of this compound's effect on other cytokines and chemokines.
Experimental Protocols
Ex Vivo Human Whole Blood Cytokine Inhibition Assay
This protocol describes a common method to assess the inhibitory effect of a compound on cytokine production in a physiologically relevant matrix.
dot
Caption: Workflow for ex vivo assessment of cytokine inhibition by this compound in human whole blood.
Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy volunteers into heparinized tubes.
-
Compound Pre-incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Stimulation: Cytokine production is induced by adding an inflammatory stimulus, typically Lipopolysaccharide (LPS), to the blood samples.
-
Incubation: The samples are incubated for a defined period (e.g., 4 to 24 hours) at 37°C in a humidified atmosphere with 5% CO2 to allow for cytokine production.
-
Plasma Separation: Following incubation, the blood samples are centrifuged to separate the plasma.
-
Cytokine Quantification: The concentrations of various cytokines in the plasma supernatant are measured using a multiplex immunoassay platform (e.g., Meso Scale Discovery).
-
Data Analysis: The percentage of cytokine inhibition at each this compound concentration is calculated relative to the vehicle control. IC50 (the concentration at which 50% of cytokine production is inhibited) and Imax (maximum inhibition) values are determined using a suitable curve-fitting model.
In Vitro Peripheral Blood Mononuclear Cell (PBMC) Cytokine Inhibition Assay
This protocol provides a more defined system to study the direct effects of a compound on isolated immune cells.
Methodology:
-
PBMC Isolation: Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: PBMCs are washed, counted, and seeded into 96-well culture plates at a specific density (e.g., 2 x 10^5 cells/well) in a suitable culture medium.
-
Compound Treatment: Cells are pre-treated with serial dilutions of this compound or vehicle control for 1-2 hours at 37°C.
-
Cell Stimulation: An appropriate stimulus is added to the wells to induce cytokine production. Common stimuli include LPS for innate immune cells or anti-CD3/anti-CD28 antibodies for T-cell activation.
-
Incubation: The plates are incubated for 24-48 hours at 37°C and 5% CO2.
-
Supernatant Collection: The culture supernatants are harvested after centrifugation of the plates.
-
Cytokine Measurement: Cytokine levels in the supernatants are quantified using ELISA or a multiplex immunoassay.
-
Data Analysis: IC50 and Imax values are calculated as described for the whole blood assay. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) is recommended to ensure that the observed cytokine inhibition is not due to cytotoxicity.
Summary and Conclusion
This compound is a potent and selective inhibitor of the p38/MK2 signaling pathway, demonstrating significant inhibitory effects on the production of a broad range of pro-inflammatory cytokines. Its mechanism of action, centered on the post-transcriptional regulation of cytokine mRNA, has been well-characterized through both in vitro and ex vivo studies. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers investigating inflammatory pathways and the development of novel anti-inflammatory therapeutics. While this compound's clinical development journey has faced challenges, the foundational science behind its impact on cytokine biology remains a valuable contribution to the field of immunology.
References
- 1. Aclaris Therapeutics Announces Preliminary Topline Data from 12-Week Phase 2a Study of Oral this compound (ATI-450) for Moderate to Severe Hidradenitis Suppurativa | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 2. Inhibition of in vitro cytokine production by human peripheral blood mononuclear cells treated with xenobiotics: implications for the prediction of general toxicity and immunotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Zunsemetinib: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zunsemetinib (formerly ATI-450) is an orally bioavailable small molecule that acts as a selective inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway. By targeting the p38α MAPK/MK2 signaling axis, this compound was developed to modulate the production of multiple pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha and beta (IL-1α, IL-1β), IL-6, and IL-8.[1] This document provides a comprehensive technical overview of the pharmacokinetics and pharmacodynamics of this compound, drawing from data generated during its clinical development for various immuno-inflammatory diseases. Although the development of this compound for rheumatoid arthritis and psoriatic arthritis has been discontinued (B1498344) due to efficacy results in later-stage trials, the data from its early clinical studies offer valuable insights into the behavior of MK2 inhibitors.[2][3]
Mechanism of Action: The p38/MK2 Signaling Pathway
This compound selectively inhibits the phosphorylation and activation of MK2 by binding to the p38α MAPK-MK2 complex. This action blocks the downstream signaling cascade that leads to the synthesis of key inflammatory mediators.[1]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in Phase 1 clinical trials involving healthy adult subjects. The drug exhibits dose-proportional pharmacokinetics.[4]
Absorption
Following oral administration, this compound is rapidly absorbed. In a study with healthy subjects, the median time to reach maximum plasma concentration (Tmax) was approximately 2 hours.[5]
Distribution
Currently, there is limited publicly available information on the tissue distribution and protein binding of this compound.
Metabolism
Detailed metabolic pathways of this compound have not been extensively published.
Elimination
The terminal half-life of this compound in healthy volunteers was observed to be between 9 and 12 hours in multiple ascending dose cohorts.[4] A separate study reported a median elimination half-life of 13.4 hours for an 80 mg twice-daily dose and 8.7 hours for a 120 mg twice-daily dose.[5]
Pharmacokinetic Parameters in Healthy Volunteers
The following tables summarize the key pharmacokinetic parameters of this compound from a Phase 1 study in healthy volunteers.
Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters
| Dose Level | Cmax (ng/mL) | AUC (ng*h/mL) |
| 10 mg | Data not specified | Data not specified |
| 30 mg | Data not specified | Data not specified |
| 50 mg | Data not specified | Data not specified |
| 100 mg | ~350 | Data not specified |
| Data for Cmax and AUC for all SAD cohorts were not fully available in the reviewed sources. The peak mean plasma concentration for the 100 mg single dose was approximately 350 ng/mL.[6] |
Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters (Day 7)
| Dose Level (BID) | Tmax (median, hours) | t½ (median, hours) | Cmax, Day 7 / Day 1 Ratio | AUC₀-t, Day 7 / Day 1 Ratio |
| 10 mg | Not Specified | 9-12 | Not Specified | Not Specified |
| 30 mg | Not Specified | 9-12 | Not Specified | Not Specified |
| 50 mg | Not Specified | 9-12 | Not Specified | Not Specified |
| 80 mg | 2 (range 1-4) | 13.4 (range 8.8-25.8) | 1.5 | 1.5 |
| 120 mg | 2 (range 1-4) | 8.7 (range 5.5-12.3) | 1.07 | 1.05 |
| Data from multiple studies are combined.[4][5] Tmax and half-life data are from the 80 mg and 120 mg cohorts of a specific Phase 1 study.[5] |
Pharmacodynamics
The pharmacodynamic effects of this compound have been assessed through the measurement of downstream biomarker modulation and cytokine inhibition.
Biomarker Modulation
Phosphorylation of heat shock protein 27 (p-HSP27) is a downstream substrate of MK2, and its inhibition serves as a biomarker of this compound's activity. Dose- and concentration-dependent inhibition of p-HSP27 has been observed.[4]
Cytokine Inhibition
This compound has demonstrated dose- and concentration-dependent inhibition of ex vivo stimulated pro-inflammatory cytokines.[4] In a Phase 1 study, mean trough drug levels at the 50 mg twice-daily dose on day 7 exceeded the IC80 for TNF-α, IL-1β, IL-8, and p-HSP27.[4] Furthermore, in a Phase 2a study in patients with rheumatoid arthritis, this compound led to a sustained reduction in endogenous plasma levels of key inflammatory cytokines including TNF-α, MIP-1β, IL-6, and IL-8 over a 12-week treatment period.[1]
Table 3: Ex Vivo Cytokine and Biomarker Inhibition in Healthy Volunteers (50 mg BID, Day 7)
| Analyte | Mean Trough Level / IC80 | Mean Cmax / IC80 |
| TNF-α | 1.4 | 3.5 |
| IL-1β | 2.2 | 5.4 |
| IL-8 | 2.3 | 5.6 |
| p-HSP27 | 2.4 | 6.0 |
| Data from a Phase 1 study in healthy volunteers.[4] |
Experimental Protocols
Phase 1 Study in Healthy Volunteers (NCT03956672)
-
Study Design: This was a randomized, placebo-controlled, single and multiple ascending dose study.[4]
-
Participants: Healthy adult subjects.[4]
-
Dosing:
-
Pharmacokinetic Sampling:
-
Pharmacodynamic Assessments:
-
Ex Vivo Cytokine Stimulation: Whole blood was stimulated with lipopolysaccharide (LPS) to induce cytokine production. The levels of TNF-α, IL-1β, IL-6, and IL-8 were then quantified.
-
p-HSP27 Measurement: The phosphorylation of HSP27 in response to ex vivo stimulation was measured as a biomarker of MK2 inhibition.[4]
-
Phase 2a Study in Rheumatoid Arthritis (ATI-450-RA-201)
-
Study Design: A parallel-assignment, placebo-controlled, investigator-blinded/patient-blinded multicenter study.[1]
-
Participants: Patients aged 18 to 70 years with moderate-to-severe rheumatoid arthritis with an inadequate response to methotrexate (B535133).[1]
-
Dosing: this compound 50 mg oral tablets twice daily or placebo, in combination with a stable weekly dose of methotrexate, for 12 weeks.[1]
-
Pharmacodynamic Assessments:
Phase 2b Study in Rheumatoid Arthritis (ATI-450-RA-202)
-
Study Design: A randomized, multicenter, double-blind, placebo-controlled, dose-ranging study.[2][8]
-
Participants: Patients with moderate to severe RA who have had an inadequate response to methotrexate alone.[2][8]
-
Dosing: this compound 20 mg twice daily, 50 mg twice daily, or placebo, in combination with methotrexate.[2][8]
-
Primary Endpoint: Proportion of patients achieving an ACR20 response at 12 weeks.[2]
Phase 2a Study in Hidradenitis Suppurativa (ATI-450-HS-201)
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
-
Participants: Patients with moderate to severe hidradenitis suppurativa.
-
Dosing: this compound 50 mg twice daily or placebo for 12 weeks.
-
Primary Endpoint: Change from baseline in inflammatory nodule and abscess count at week 12.
Conclusion
This compound is a selective MK2 pathway inhibitor with dose-proportional pharmacokinetics and a half-life that supports twice-daily dosing. It has demonstrated clear pharmacodynamic effects through the inhibition of the downstream biomarker p-HSP27 and the reduction of multiple pro-inflammatory cytokines in both healthy volunteers and patients with rheumatoid arthritis. While the clinical development of this compound for certain inflammatory conditions has been halted, the comprehensive pharmacokinetic and pharmacodynamic data gathered from its clinical trials provide valuable insights for the future development of therapies targeting the p38/MK2 signaling pathway.
References
- 1. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aclaris Therapeutics Announces Top-line Results from 12-Week Phase 2b Trial of Oral this compound (ATI-450) for Moderate to Severe Rheumatoid Arthritis and Provides Corporate Update | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 3. Aclaris’ stocks plummet after this compound discontinuation [clinicaltrialsarena.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Study to Investigate the Safety, Tolerability, and Pharmacokinetics of this compound, an Investigational Oral MK2 Inhibitor, at 80 Mg and 120 Mg Twice Daily Dose Levels in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. aclaristherapeuticsinc.gcs-web.com [aclaristherapeuticsinc.gcs-web.com]
Zunsemetinib: A Technical Guide for Investigating Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Zunsemetinib (also known as ATI-450), a selective inhibitor of the p38α mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway. Its targeted mechanism of action makes it a valuable pharmacological tool for dissecting the signaling cascades that govern innate immune responses and inflammation. While clinical development for inflammatory diseases was discontinued, this compound remains a potent and specific agent for preclinical and basic research.[1][2][3]
Core Mechanism of Action: Selective Inhibition of the p38α/MK2 Pathway
This compound is an orally active small molecule that selectively inhibits the p38α/MK2 signaling pathway, a critical axis in the production of pro-inflammatory cytokines.[4][5] Unlike broad p38 MAPK inhibitors, this compound specifically blocks the activation of the downstream kinase MK2 by p38α, while sparing other p38α substrates such as PRAK and ATF2.[4] This selectivity provides a more refined approach to studying the specific contributions of MK2 to inflammatory processes.
The innate immune response, often initiated by Pattern Recognition Receptors (PRRs) like Toll-like receptors (TLRs), heavily relies on downstream signaling cascades to mount an effective defense.[6][7] The TLR-MyD88-IRAK pathway is a canonical example, culminating in the activation of transcription factors like NF-κB and MAP kinases, including p38.[8][9][10] Activated p38α then phosphorylates and activates MK2. The p38α/MK2 complex plays a crucial role in post-transcriptional regulation, primarily by stabilizing the mRNAs of key inflammatory cytokines such as TNFα, IL-1β, and IL-6, leading to their enhanced translation and secretion.[4][11]
This compound's inhibitory action at the level of MK2 activation effectively decouples p38α activation from the production of these key inflammatory mediators.[4]
Data Presentation: In Vitro and In Vivo Activity
Quantitative data from preclinical studies highlight this compound's potency in modulating key inflammatory outputs.
Table 1: In Vitro Activity of this compound
| Target Cell Type | Stimulus | Concentration | Key Finding | Reference |
| Bone Marrow-Derived Macrophages (BMMs) | - | 1 and 10 µM | Decreased IL-1β expression by promoting mRNA degradation. No effect on NLRP3 expression. | [4] |
| Peripheral Blood Mononuclear Cells (PBMCs) | - | 0.4 nM - 1 µM | Reduced IL-1β secretion and promoted IL-1β mRNA instability. | [4] |
Table 2: In Vivo Activity of this compound
| Animal Model | Administration | Dosage | Key Finding | Reference |
| Mouse | Oral (p.o.) | 1,000 ppm in diet | Blocked Lipopolysaccharide (LPS)-induced TNF-α expression for up to 4 weeks. | [4] |
| NOMID Mouse | Oral (p.o.) | 10 and 20 mg/kg | Prevented osteopenia through inhibition of osteoclastogenesis and increased bone density. | [4] |
Table 3: Pharmacodynamic Trends from Phase 2a Hidradenitis Suppurativa Trial
Data reflect trends observed in patients treated with this compound 50mg BID for 12 weeks compared to placebo.
| Pro-inflammatory Marker | Baseline Level vs. Healthy Donors | Observation with this compound Treatment | Reference |
|---|---|---|---|
| IL-6 | Elevated | Median inhibition trend observed. | [11][12] |
| IL-8 | Elevated | Median inhibition trend observed. | [11] |
| MIP-1β | Elevated | Median inhibition trend observed. | [11] |
| IL-17A/F | Elevated | Inhibition trend observed. | [11][12] |
| IL-12/23p40 | Not Elevated | Median inhibition trend observed. | [11][12] |
| TNF-α | Not Elevated | Small inhibition trend observed. |[12] |
Experimental Protocols
The following protocols provide a framework for utilizing this compound to investigate innate immune signaling and inflammatory responses.
Protocol 1: Cell-Based Cytokine Production Assay (LPS Stimulation)
This assay measures the functional impact of this compound on the production of pro-inflammatory cytokines from immune cells stimulated with a TLR4 agonist.
Objective: To determine the cellular potency (e.g., IC50) of this compound by quantifying its inhibitory effect on cytokine production (e.g., TNF-α, IL-6, IL-1β).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 monocytes.
-
RPMI-1640 medium with 10% FBS.
-
This compound (ATI-450).
-
Lipopolysaccharide (LPS).
-
96-well cell culture plates.
-
ELISA kit for the cytokine of interest.
Methodology:
-
Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate at a desired density (e.g., 1x10^5 cells/well) and allow them to adhere.
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate the cells.
-
Incubation: Incubate the plate for a defined period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Analysis: Quantify the concentration of the target cytokine in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Interpretation: Calculate the IC50 value by plotting the percentage of cytokine inhibition against the log concentration of this compound.
Protocol 2: Western Blot Analysis for Pathway Activation
This protocol allows for the direct visualization of this compound's effect on the phosphorylation state of MK2 or its downstream substrates, confirming its mechanism of action.
Objective: To assess the effect of this compound on the phosphorylation of MK2 substrates (e.g., HSP27) in stimulated cells.
Materials:
-
RAW 264.7 macrophages or similar cell line.
-
This compound (ATI-450).
-
LPS.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-phospho-HSP27, anti-total-HSP27, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment and reagents.
-
Western blotting equipment and reagents.
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS for 15-30 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-HSP27) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein and/or a loading control (β-actin).
Protocol 3: In Vivo LPS-Induced Systemic Inflammation Model
This acute inflammation model is used to evaluate the systemic anti-inflammatory effects of this compound in vivo.[13]
Objective: To determine if this compound can reduce systemic cytokine levels (e.g., TNF-α, IL-6) following an acute inflammatory challenge.
Materials:
-
8-10 week old mice (e.g., C57BL/6).
-
This compound (ATI-450).
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Lipopolysaccharide (LPS) from E. coli.
-
Tools for oral gavage and intraperitoneal injection.
-
Blood collection supplies.
Methodology:
-
Acclimatization: Acclimatize mice to housing conditions for at least one week.
-
Inhibitor Preparation: Prepare this compound in a suitable vehicle for oral administration.
-
Inhibitor Administration: Administer a single dose of this compound or vehicle to the mice via oral gavage.
-
LPS Challenge: After a set pre-treatment time (e.g., 1-3 hours), challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
Sample Collection: At a peak time for cytokine response (e.g., 90 minutes to 2 hours post-LPS), collect blood samples via cardiac puncture or from the tail vein.
-
Analysis: Prepare serum or plasma from the blood samples and measure cytokine levels using ELISA or a multiplex bead array.
-
Data Interpretation: Compare the serum cytokine levels between the this compound-treated group and the vehicle-treated group.
References
- 1. drughunter.com [drughunter.com]
- 2. Aclaris Therapeutics Announces Top-line Results from 12-Week Phase 2b Trial of Oral this compound (ATI-450) for Moderate to Severe Rheumatoid Arthritis and Provides Corporate Update | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 3. Aclaris’ stocks plummet after this compound discontinuation [clinicaltrialsarena.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Recent clinical trends in Toll‐like receptor targeting therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll Like Receptors Signaling Pathways as a Target for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. MyD88 and Its Inhibitors in Cancer: Prospects and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the MyD88 signaling pathway could upregulates Ghrelin expression to synergistically regulate hepatic Echinococcus multilocularis-infected progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aclaris Therapeutics Announces Preliminary Topline Data from 12-Week Phase 2a Study of Oral this compound (ATI-450) for Moderate to Severe Hidradenitis Suppurativa | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 12. investor.aclaristx.com [investor.aclaristx.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Zunsemetinib: A Chemical Probe for the p38α/MK2 Signaling Axis
Disclaimer: This guide provides a detailed overview of Zunsemetinib (also known as ATI-450 or CDD-450). It is critical to note that this compound is not a chemical probe for Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Scientific literature consistently identifies this compound as a selective inhibitor of the p38α mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway.[1][2] This document will, therefore, focus on its well-established mechanism of action, providing the requested technical information in the context of its true biological target. For researchers specifically interested in TAK1, established chemical probes include Takinib and NG-25.[3][4]
This compound was an orally active small molecule developed for immuno-inflammatory diseases.[1] However, its clinical development was discontinued (B1498344) following disappointing results in Phase 2 trials for rheumatoid arthritis and hidradenitis suppurativa.[2][5][6]
Mechanism of Action
This compound functions as a selective inhibitor of the p38α/MK2 signaling pathway.[7] Unlike direct ATP-competitive inhibitors of p38α, this compound exhibits a unique "molecular glue-like" mechanism.[2] It binds to the p38α-MK2 complex, preventing the p38α-mediated phosphorylation and subsequent activation of MK2.[2] This selective blockade of the p38α-MK2 axis inhibits the downstream signaling cascade responsible for the production of numerous pro-inflammatory cytokines, including TNFα, IL-1β, and IL-6.[7] By sparing other p38α substrates like PRAK and ATF2, this compound was designed to offer a more targeted anti-inflammatory effect with a potentially improved safety profile compared to broad p38 MAPK inhibitors.[1]
p38α/MK2 Signaling Pathway
The diagram below illustrates the canonical p38α/MK2 signaling pathway and the point of intervention by this compound. Stress signals or inflammatory cytokines activate a MAPKKK (e.g., TAK1, MEKKs), which in turn phosphorylates and activates a MAPKK (MKK3/6). MKK3/6 then phosphorylates and activates p38α MAPK. Activated p38α phosphorylates its downstream substrate, MK2, leading to the expression of inflammatory mediators. This compound inhibits this final activation step.[8][9][10]
Caption: this compound inhibits the p38α-mediated activation of MK2.
Data Presentation
The following tables summarize the available quantitative data for this compound's activity in various assays.
Table 1: In Vitro & Cellular Activity of this compound
| Assay Type | Cell Line / System | Stimulus | Measured Effect | Concentration/IC50 | Reference |
| Cellular | WT and NOM ID BMMs | - | IL-1β mRNA degradation | 1 and 10 µM | [1] |
| Cellular | Human PBMCs | - | Reduced IL-1β secretion | 0.4 nM - 1 µM | [1] |
| Cellular | Human PBMCs | LPS | TNFα Inhibition | IC50: ~100-200 nM (estimated) | [11] |
| Cellular | Human PBMCs | LPS | IL-6 Inhibition | IC50: ~10-20 nM (estimated) | [11] |
Note: Specific IC50 values for this compound are not consistently reported in publicly available literature; some values are estimated from dose-response curves presented in publications.
Table 2: In Vivo Activity of this compound
| Animal Model | Administration | Dosage | Measured Effect | Reference |
| 8-week-old WT female mice | Oral (p.o.) | 1,000 ppm in diet | Blocked LPS-induced TNF-α expression | [1] |
| Rats | Oral (p.o.) | 10 and 20 mg/kg | Increased bone density | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for assays used to characterize MK2 inhibitors like this compound.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of MK2 by measuring the amount of ADP produced.
Objective: To determine the direct inhibitory effect of this compound on p38α-mediated MK2 phosphorylation in a purified, cell-free system.
Materials:
-
Recombinant human p38α and MK2
-
MK2 peptide substrate (e.g., KKLNRTLSVA)
-
ADP-Glo™ Kinase Assay Kit
-
ATP, MgCl₂, DTT, BSA
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound (serial dilutions in DMSO)
-
384-well white opaque assay plates
Procedure:
-
Compound Plating: Dispense 50 nL of this compound dilutions or DMSO (vehicle control) into 384-well plates.
-
Enzyme/Substrate Addition: Prepare a 2X Master Mix containing recombinant p38α, MK2, and the peptide substrate in Kinase Buffer. Add 2.5 µL to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the p38α/MK2 complex.
-
Reaction Initiation: Add 2.5 µL of a 2X ATP solution to all wells to start the kinase reaction. Final reaction volume is 5 µL.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.[12]
Protocol 2: Cellular Cytokine Release Assay (LPS-Stimulated THP-1 Cells)
This assay measures the ability of a compound to inhibit the production and release of inflammatory cytokines in a relevant human cell line.
Objective: To assess the potency of this compound in a cellular context by measuring the inhibition of TNFα and IL-6 production.
Materials:
-
Human THP-1 monocytes
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
This compound (serial dilutions in DMSO)
-
ELISA or Cytometric Bead Array (CBA) kits for human TNFα and IL-6
Procedure:
-
Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 medium. b. Differentiate cells into macrophage-like cells by treating with 50-100 ng/mL PMA for 48-72 hours.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO). Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to stimulate cytokine production.
-
Incubation: Incubate the cells for an additional 4-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNFα and IL-6 in the supernatant using ELISA or CBA kits according to the manufacturer's instructions.
-
Analysis: Calculate the percent inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated, vehicle-treated control. Determine the IC50 value from the dose-response curve.[7]
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating a kinase inhibitor, from initial biochemical screening to cellular confirmation.
Caption: A typical workflow for kinase inhibitor validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
The Cellular Targets of Zunsemetinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zunsemetinib (also known as ATI-450 or CDD-450) is an orally bioavailable, small-molecule inhibitor that selectively targets the p38α mitogen-activated protein kinase (MAPK)-activated protein kinase 2 (MK2) signaling pathway.[1][2] This pathway is a critical regulator of inflammatory responses, and its inhibition has been a therapeutic target for a variety of immuno-inflammatory diseases.[2][3] this compound operates through a unique "molecular glue-like" mechanism, binding to the p38α-MK2 complex.[3] This binding event prevents the p38α-mediated phosphorylation and subsequent activation of MK2, thereby attenuating the downstream inflammatory cascade.[2][3] Consequently, the production of several key pro-inflammatory cytokines is suppressed.[2][4] Although the clinical development of this compound for certain inflammatory conditions has been discontinued (B1498344) due to efficacy results in Phase 2b trials, its mechanism of action and cellular targets remain of significant interest to the scientific community.[2][5] This technical guide provides a comprehensive overview of the cellular targets of this compound, supported by available data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Cellular Target: The p38α-MK2 Complex
The primary cellular target of this compound is the protein complex formed by p38α MAPK and its substrate, MK2.[1][3] this compound selectively inhibits the p38α-mediated activation of MK2, while sparing other p38α substrates such as PRAK and ATF2.[1] This selectivity is a key feature of its mechanism of action.
Quantitative Data on this compound's Inhibitory Activity
While specific IC50 values for this compound in standardized biochemical and cellular assays are not consistently reported in publicly available literature, the following tables summarize the observed inhibitory effects on its direct target and downstream signaling events.[2]
| Target Pathway | Observed Effect | Cell/System | Notes |
| p38α-MK2 Pathway | Selective inhibition of p38α-mediated MK2 activation | In vitro and cellular assays | Spares other p38α substrates like PRAK and ATF2.[1] |
| Downstream Cellular Effects | Observed Effect | Cell/System | Concentration Range |
| IL-1β Secretion | Reduction of secretion and promotion of mRNA instability | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.4 nM - 1 µM[1] |
| IL-1β Expression | Decreased expression via promotion of mRNA degradation | Wild-Type and NOM ID Bone Marrow-Derived Macrophages (BMMs) | 1 µM and 10 µM[1] |
| NLRP3 Expression | No effect | Wild-Type and NOM ID BMMs | 1 µM and 10 µM[1] |
| TNF-α Expression | Blockade of LPS-induced expression | In vivo (mice) | 1,000 ppm (oral)[1] |
| Osteoclast Formation | Inhibition of RANKL-induced formation | In vitro | Not specified[1] |
Signaling Pathway of this compound's Action
This compound intervenes at a critical juncture in the inflammatory signaling cascade. The diagram below illustrates the p38 MAPK pathway and the specific point of inhibition by this compound.
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound's cellular targets.
Inhibition of Cytokine Production in Human PBMCs
This protocol describes a general method for assessing the in vitro efficacy of this compound in inhibiting the production of pro-inflammatory cytokines from primary human immune cells.
Caption: Experimental workflow for assessing cytokine inhibition in PBMCs.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Plating: Seed the cells in 96-well culture plates at a density of 2 x 10^5 cells per well.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO). Pre-incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis of MK2 Pathway Activation
This protocol outlines a general procedure to assess the effect of this compound on the phosphorylation of downstream targets of MK2, such as HSP27, which serves as a biomarker for pathway inhibition.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., THP-1 monocytes) and differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA). Seed the differentiated cells and pre-treat with varying concentrations of this compound for 1-2 hours. Stimulate the cells with a p38 MAPK activator (e.g., anisomycin (B549157) or LPS) for a short duration (e.g., 30 minutes) to induce MK2 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated HSP27 (p-HSP27) and total HSP27 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-HSP27 and total HSP27. Normalize the p-HSP27 signal to the total HSP27 signal to determine the relative level of phosphorylation.
Conclusion
This compound is a selective inhibitor of the p38α-MK2 signaling pathway, acting as a molecular glue to prevent the activation of MK2.[3] This mechanism leads to the downstream suppression of pro-inflammatory cytokine production, which has been demonstrated in various in vitro and in vivo models.[1] While precise, publicly available IC50 values for this compound are limited, the qualitative and observational data clearly define its cellular target and mechanism of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and other molecules targeting this critical inflammatory pathway.
References
Methodological & Application
Application Notes and Protocols for the Evaluation of Zunsemetinib in a Murine Model of Systemic Lupus Erythematosus
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and inflammation affecting multiple organ systems. The p38 MAPK/MK2 signaling pathway is a critical regulator of inflammatory cytokine production, including TNFα, IL-1β, and IL-6, which are implicated in lupus pathogenesis. Zunsemetinib (ATI-450) is an investigational oral inhibitor of the p38α-MK2 complex.[1][2] While clinical development of this compound for other inflammatory conditions has been discontinued, its mechanism of action remains a relevant area of investigation for autoimmune diseases like lupus.[3] This document provides a detailed, proposed framework for evaluating the therapeutic potential of this compound in a pristane-induced murine model of lupus, a model known to recapitulate key features of human SLE, including a strong type I interferon signature and the development of lupus nephritis.[4][5][6]
This compound Mechanism of Action
This compound is a small molecule inhibitor that targets the p38α mitogen-activated protein kinase (MAPK) activated protein kinase 2 (MK2) signaling axis.[2][7] This pathway is a key transducer of inflammatory signals downstream of cellular stress and cytokine receptors. By inhibiting the p38α-MK2 complex, this compound can block the translation and stability of mRNAs for numerous pro-inflammatory cytokines, including TNFα, IL-1α, IL-1β, IL-6, and IL-17.[2] This targeted inhibition of multiple inflammatory mediators provides a strong rationale for its evaluation in cytokine-driven autoimmune diseases.
Proposed Experimental Design & Workflow
To assess the efficacy of this compound in a lupus model, we propose the use of the pristane-induced lupus (PIL) model in female BALB/c mice. This model is advantageous as a single intraperitoneal injection of pristane (B154290) induces a chronic, lupus-like disease characterized by the production of autoantibodies against ribonucleoproteins (anti-Sm/RNP) and double-stranded DNA (anti-dsDNA), hypergammaglobulinemia, and immune-complex mediated glomerulonephritis.[8][9] The therapeutic study would commence after disease induction to evaluate the compound's ability to treat established disease.
Detailed Experimental Protocols
Protocol 1: Induction of Pristane-Induced Lupus (PIL)
-
Animals : Use female BALB/c mice, 8-10 weeks of age. House mice in specific-pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization : Allow mice to acclimatize for at least one week prior to the start of the experiment.
-
Disease Induction : Administer a single intraperitoneal (IP) injection of 0.5 mL of pristane (2,6,10,14-tetramethylpentadecane) to each mouse.[10]
-
Group Allocation : At 2 weeks post-injection, randomize mice into treatment groups (n=10-15 per group) based on body weight.
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (30 mg/kg)
-
Group 4: Positive Control (e.g., Prednisolone, 5 mg/kg)
-
-
Drug Administration : Prepare this compound and Prednisolone in the vehicle solution daily. Administer treatments once daily via oral gavage for 14 consecutive weeks.
Protocol 2: In-Life Disease Monitoring
-
Proteinuria Assessment : Monitor kidney disease weekly by measuring urinary protein levels. Collect fresh urine from each mouse and assess using urinalysis strips (e.g., Uristix®). Score proteinuria on a semi-quantitative scale: 0 (negative), 1+ (30 mg/dL), 2+ (100 mg/dL), 3+ (300 mg/dL), 4+ (≥2000 mg/dL).
-
Body Weight : Record the body weight of each mouse twice weekly to monitor overall health and identify any treatment-related toxicity.
Protocol 3: Endpoint Biomarker Analysis
At the study endpoint (16 weeks post-pristane injection), euthanize mice and collect samples for analysis.
-
Serum Collection : Collect blood via cardiac puncture, allow it to clot at room temperature, and centrifuge at 2,000 x g for 15 minutes to isolate serum. Store serum at -80°C.
-
Organ Harvesting : Isolate the spleen and kidneys. Weigh the spleen as an indicator of splenomegaly.
-
Autoantibody ELISA :
-
Coat 96-well plates with calf thymus dsDNA or Sm/RNP antigen overnight at 4°C.
-
Wash plates and block with 1% BSA in PBS.
-
Add serially diluted serum samples and incubate for 2 hours at room temperature.
-
Wash and add HRP-conjugated anti-mouse IgG secondary antibody.
-
Wash and add TMB substrate. Stop the reaction with 2N H₂SO₄ and read absorbance at 450 nm.
-
-
Serum Cytokine Analysis : Quantify serum levels of TNFα, IL-6, IL-1β, and IFN-α using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
-
Kidney Histopathology :
-
Fix one kidney in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-µm sections and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
Score glomerulonephritis (GN) on a scale of 0-4 based on the severity of mesangial expansion, endocapillary hypercellularity, and crescent formation by a blinded pathologist.
-
Example Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes from the proposed study.
Table 1: Example Data on Key Disease Parameters at Week 16
| Treatment Group | Dose (mg/kg) | Mean Proteinuria Score (± SEM) | % Mice with Severe GN (Score ≥ 3) | Mean Kidney Histology Score (± SEM) |
| Vehicle Control | - | 3.2 ± 0.4 | 80% | 3.5 ± 0.3 |
| This compound | 10 | 2.1 ± 0.5 | 40% | 2.3 ± 0.4 |
| This compound | 30 | 1.3 ± 0.3 | 10% | 1.1 ± 0.2 |
| Prednisolone | 5 | 1.5 ± 0.4 | 20% | 1.4 ± 0.3 |
| p<0.05, **p<0.01 vs. Vehicle Control |
Table 2: Example Data on Serological and Cytokine Markers at Week 16
| Treatment Group | Dose (mg/kg) | Anti-dsDNA Titer (IU/mL ± SEM) | Serum TNFα (pg/mL ± SEM) | Serum IL-6 (pg/mL ± SEM) |
| Vehicle Control | - | 1250 ± 150 | 85 ± 12 | 150 ± 25 |
| This compound | 10 | 800 ± 110 | 45 ± 8 | 80 ± 15 |
| This compound | 30 | 450 ± 90 | 20 ± 5 | 35 ± 10 |
| Prednisolone | 5 | 550 ± 100 | 30 ± 6 | 50 ± 12 |
| p<0.05, **p<0.01 vs. Vehicle Control |
Discussion and Expected Outcomes
Based on its mechanism of action, this compound is hypothesized to ameliorate lupus-like disease in the pristane-induced mouse model. A successful outcome would be characterized by a dose-dependent reduction in proteinuria, decreased severity of glomerulonephritis, and lower titers of pathogenic autoantibodies like anti-dsDNA. Furthermore, a significant reduction in the systemic levels of key inflammatory cytokines such as TNFα and IL-6 would provide pharmacodynamic evidence of target engagement.[2]
The inclusion of a corticosteroid comparator group, such as prednisolone, is crucial for benchmarking the efficacy of this compound. Similar studies with other kinase inhibitors have suggested the potential for steroid-sparing effects, which would be a significant therapeutic advantage.[11][12] Throughout the study, careful monitoring for adverse events, such as significant weight loss or changes in behavior, is essential to establish a preliminary safety profile in this disease model. The data generated from this proposed study would provide a strong basis for further investigation into the potential of p38α/MK2 inhibition as a therapeutic strategy for systemic lupus erythematosus.
References
- 1. drughunter.com [drughunter.com]
- 2. Aclaris Therapeutics Announces Preliminary Topline Data from 12-Week Phase 2a Study of Oral this compound (ATI-450) for Moderate to Severe Hidradenitis Suppurativa | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 3. Aclaris’ stocks plummet after this compound discontinuation [clinicaltrialsarena.com]
- 4. Pristane-induced lupus: considerations on this experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Pristane-induced lupus as a model of human lupus arthritis: evolvement of autoantibodies, internal organ and joint inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zunsemetinib Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zunsemetinib (also known as ATI-450 or CDD-450) is an orally bioavailable, small molecule inhibitor targeting the p38α mitogen-activated protein kinase (MAPK)-activated protein kinase 2 (MK2) signaling pathway.[1][2] By selectively binding to the p38α/MK2 complex, this compound prevents the phosphorylation and activation of MK2, a key kinase involved in inflammatory responses.[2] This inhibition leads to a reduction in the production of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][3] Initially investigated for immuno-inflammatory diseases, this compound is now being explored as a potential therapeutic agent in oncology, particularly for pancreatic and metastatic breast cancer.[4][5]
These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including its mechanism of action, protocols for assessing its biological effects, and available data on its activity.
Mechanism of Action
This compound exerts its effect by selectively inhibiting the p38α MAPK/MK2 signaling pathway. The binding of this compound to the p38α-MK2 complex allosterically inhibits the kinase activity of p38α towards MK2. This prevents the subsequent activation of MK2 and its downstream targets, such as Heat Shock Protein 27 (HSP27).[5] A critical consequence of MK2 inhibition is the destabilization of mRNAs encoding for pro-inflammatory cytokines, leading to their reduced expression and secretion.[2][6]
Data Presentation
In Vitro Efficacy: Inhibition of Cytokine Production
This compound has demonstrated a dose-dependent inhibition of pro-inflammatory cytokine production in various cell-based assays. The following table summarizes the available quantitative data.
| Cell Type | Stimulant | Cytokine Measured | Treatment Time | Concentration Range | Observed Effect | Citation(s) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-1β | 16 hours | 0.4 nM - 1 µM | Reduction in IL-1β secretion and promotion of IL-1β mRNA instability. | [2] |
| Murine Bone Marrow-Derived Macrophages (BMMs) | LPS | IL-1β | 1 hour | 1 µM and 10 µM | Decreased IL-1β expression by promoting mRNA degradation. | [2] |
| Human Whole Blood | LPS | TNF-α, IL-6, IL-1β, IL-8 | Not Specified | Not Specified | Plasma IC50 values modeled from clinical data. Specific values not publicly available. | [7] |
In Vitro Efficacy: Inhibition of Cell Viability (IC50)
As of the latest available information, specific IC50 values for this compound regarding the direct inhibition of cell viability in pancreatic and breast cancer cell lines have not been extensively reported in the public domain. Research has primarily focused on its anti-inflammatory and chemo-sensitizing properties.[4][5] Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using the protocols outlined below.
Experimental Protocols
Cell Culture and this compound Preparation
Materials:
-
Cancer cell lines (e.g., PANC-1 for pancreatic cancer, MDA-MB-231 for breast cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates, etc.)
Protocol:
-
Cell Line Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cells cultured as described above
-
96-well flat-bottom plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Drug Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
Cytokine Production Analysis (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokines in cell culture supernatants.
Materials:
-
Cells cultured and treated with this compound as described above
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in 24-well plates at an appropriate density. Allow cells to adhere overnight. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS) to induce cytokine production. Include an unstimulated control.
-
Supernatant Collection: After an appropriate incubation period (e.g., 4-24 hours), collect the cell culture supernatants and centrifuge to remove any cellular debris. Supernatants can be stored at -80°C until analysis.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of each cytokine in the supernatants using a standard curve. Determine the percentage of inhibition of cytokine production by this compound at each concentration compared to the stimulated vehicle control.
Western Blot Analysis of p38 MAPK and HSP27 Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the p38 MAPK/MK2 pathway.
Materials:
-
Cells cultured and treated with this compound
-
Stimulant (e.g., Anisomycin or UV radiation for p38 activation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-HSP27, anti-total-HSP27
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Pre-treat with this compound for 1-2 hours, then stimulate to activate the p38 MAPK pathway. Wash cells with ice-cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-p38 MAPK).
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each sample.
References
- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol Enhances Inhibition Effects of Cisplatin on Cell Migration and Invasion and Tumor Growth in Breast Cancer MDA-MB-231 Cell Models In Vivo and In Vitro [mdpi.com]
- 5. siteman.wustl.edu [siteman.wustl.edu]
- 6. HSP27 phosphorylation-mediated resistance against actin fragmentation and cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of the MK2 inhibitor CMPD1 in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
Zunsemetinib in CRISPR Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zunsemetinib (also known as ATI-450 or CDD-450) is an orally bioavailable small molecule inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1][2] It functions by targeting and binding to the p38MAPK-MK2 complex, which in turn inhibits the phosphorylation and activation of MK2.[1] This mechanism effectively blocks the p38MAPK/MK2-mediated inflammatory signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), IL-1β, and IL-6.[1][3] Given its role in modulating key inflammatory and cellular stress response pathways, this compound presents a valuable tool for chemical genetics and drug discovery.
CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening has emerged as a powerful technology for systematically identifying genes that modulate cellular responses to therapeutic agents.[4][5] By combining this compound with genome-wide or targeted CRISPR libraries, researchers can elucidate genetic factors that influence sensitivity or resistance to MK2 inhibition. Such screens can uncover novel drug targets, predictive biomarkers, and mechanisms of synergistic drug combinations.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in CRISPR screening workflows.
Data Presentation
Table 1: this compound Activity Profile
| Parameter | Value | Reference |
| Target | p38α mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway | [2] |
| Mechanism of Action | Inhibits p38MAPK phosphorylation and activation of MK2 | [1] |
| Downstream Effects | Inhibition of TNF-α, IL-1α, IL-1β, IL-6, IL-8, and IL-17 production | [3] |
| Reported Cellular Effects | Reduces IL-1β secretion and promotes IL-1β mRNA instability | [2] |
| Inhibits in vitro osteoclast formation induced by RANKL | [2] | |
| Preclinical Models | Extended survival in a mouse model of pancreatic ductal adenocarcinoma when combined with FIRINOX | [6] |
Table 2: Representative Data from a Hypothetical CRISPR Knockout (KO) Screen for this compound Sensitizers
| Gene Symbol | sgRNA Sequence | Log2 Fold Change (this compound vs. DMSO) | p-value | Phenotype |
| Gene A | ACGGTATGCCGTAGCTAGCT | -2.85 | 1.2e-6 | Sensitizer |
| Gene B | TCGGATCGATGCATGCTAGC | -2.51 | 3.5e-6 | Sensitizer |
| Gene C | GCTAGCTAGCTAGCTAGCTA | -2.20 | 8.9e-6 | Sensitizer |
| Control (Non-targeting) | AATCCGGTTAACCGGTTAAC | 0.02 | 0.95 | Neutral |
Table 3: Representative Data from a Hypothetical CRISPR Activation (CRISPRa) Screen for this compound Resistance Factors
| Gene Symbol | sgRNA Sequence | Log2 Fold Change (this compound vs. DMSO) | p-value | Phenotype |
| Gene X | GCTAGCTAGCTAGCTAGCTA | 3.10 | 5.7e-7 | Resistance |
| Gene Y | TACGTAGCTAGCTAGCTAGC | 2.78 | 9.1e-7 | Resistance |
| Gene Z | ATCGATCGATCGATCGATCG | 2.45 | 2.3e-6 | Resistance |
| Control (Non-targeting) | AATCCGGTTAACCGGTTAAC | -0.05 | 0.91 | Neutral |
Signaling Pathway and Experimental Workflow Visualization
References
- 1. This compound | C25H22ClF2N5O3 | CID 86291496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aclaris Therapeutics Completes Enrollment in Phase 2b Study of Oral this compound (ATI-450) for Moderate to Severe Rheumatoid Arthritis (ATI-450-RA-202) - BioSpace [biospace.com]
- 4. benchchem.com [benchchem.com]
- 5. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 6. Aclaris Therapeutics Announces Publication of Preclinical Research of this compound in Pancreatic Cancer in Science Translational Medicine | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
Dissolving Zunsemetinib for In-Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zunsemetinib (also known as ATI-450 or CDD-450) is a potent and selective, orally bioavailable inhibitor of the p38α mitogen-activated protein kinase (MAPK)-activated protein kinase 2 (MK2) signaling pathway.[1][2] This pathway is a critical regulator of inflammatory cytokine production, including TNF-α, IL-1β, and IL-6.[1][3] Consequently, this compound has been investigated as a therapeutic agent for various immuno-inflammatory diseases.[4] Proper dissolution and formulation of this compound is paramount for achieving accurate and reproducible results in preclinical in-vivo studies. This document provides detailed application notes and protocols for the dissolution of this compound for oral administration in animal models, based on established methodologies from preclinical research.
Data Presentation: Solubility and Formulation
Successful in-vivo studies hinge on the appropriate formulation of the therapeutic agent. This compound is a solid compound requiring a suitable vehicle for oral administration in animal models. The following tables summarize common vehicles and reported dosages used in preclinical studies.
Table 1: Recommended Vehicles for this compound Oral Formulation
| Vehicle Components | Composition | Achievable Concentration | Reference |
| Vehicle A | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | MedchemExpress |
| Vehicle B | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | MedchemExpress |
| Vehicle C | 0.5% (w/v) carboxymethyl cellulose (B213188) (CMC) in water | Not specified | Wang et al., 2018[1] |
Table 2: Exemplary In-Vivo Dosages of this compound
| Animal Model | Disease Model | Dosage | Administration Route | Reference |
| Mouse | Cryopyrin-associated periodic syndromes (CAPS) | Not specified | Oral gavage | Wang et al., 2018[1] |
| Rat | Streptococcal cell wall-induced arthritis | 10 and 20 mg/kg | Oral gavage | MedchemExpress, citing Wang et al., 2018[1][3] |
| Mouse | Pancreatic Ductal Adenocarcinoma (KPC model) | Not specified | Oral gavage | Grierson et al., 2021[5] |
Signaling Pathway
This compound selectively inhibits the interaction between p38α MAPK and MK2, thereby preventing the phosphorylation and activation of MK2. This targeted inhibition blocks the downstream signaling cascade that leads to the stabilization of mRNAs for pro-inflammatory cytokines.
Experimental Protocols
The following protocols are based on methods described in peer-reviewed literature and by commercial suppliers. Researchers should adapt these protocols to their specific experimental needs.
Protocol 1: Formulation of this compound for Oral Gavage (Aqueous-based)
This protocol is adapted from the vehicle composition provided by commercial suppliers and is suitable for general oral administration studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Initial Dissolution: Add 10% of the final volume of DMSO to the this compound powder. Vortex thoroughly until the powder is fully dissolved.
-
Addition of PEG300: Add 40% of the final volume of PEG300 to the DMSO-Zunsemetinib solution. Vortex until the solution is homogeneous.
-
Addition of Tween-80: Add 5% of the final volume of Tween-80. Vortex to ensure complete mixing.
-
Final Volume with Saline: Add 45% of the final volume of sterile saline to reach the desired final concentration. Vortex thoroughly.
-
Clarity Check: The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Bring to room temperature and vortex before administration.
Protocol 2: Formulation of this compound for Oral Gavage (Oil-based)
This protocol provides an alternative lipid-based vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weighing: Weigh the required amount of this compound powder.
-
Initial Dissolution: Dissolve the this compound powder in 10% of the final volume of DMSO. Vortex until clear.
-
Addition of Corn Oil: Add 90% of the final volume of corn oil to the DMSO-Zunsemetinib solution.
-
Mixing: Vortex thoroughly to create a homogeneous solution.
-
Storage: Prepare fresh for each experiment.
Experimental Workflow for In-Vivo Studies
The following diagram outlines a typical workflow for an in-vivo efficacy study using this compound.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the dissolution and in-vivo application of this compound. Adherence to these guidelines will facilitate the generation of reliable and reproducible data in preclinical studies investigating the therapeutic potential of this selective MK2 inhibitor. It is imperative for researchers to perform small-scale formulation tests to ensure stability and solubility at their desired concentrations before commencing large-scale animal studies.
References
- 1. Selective inhibition of the p38α MAPK-MK2 axis inhibits inflammatory cues including inflammasome priming signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the MK2 Inhibitor ATI-450 in Healthy Subjects: A Placebo-Controlled, Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aclaris Therapeutics Announces ATI-450 (MK2 pathway Inhibitor) publication in the Journal Cancer Research | Aclaris Therapeutics, Inc. [aclaristherapeuticsinc.gcs-web.com]
- 5. The MK2/Hsp27 axis is a major survival mechanism for pancreatic ductal adenocarcinoma under genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of TAK1 Pathway Modulation by Zunsemetinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1) is a crucial serine/threonine kinase that plays a central role in mediating inflammatory and stress responses. As a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, TAK1 is activated by a variety of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[1][2] Upon activation, TAK1 initiates downstream signaling cascades, primarily through the nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) pathways, leading to the production of inflammatory mediators.[2][3]
Zunsemetinib (also known as ATI-450) is a selective inhibitor of MAPK-activated protein kinase 2 (MK2), a key substrate of p38 MAPK.[4] By targeting MK2, this compound effectively blocks the downstream effects of the p38 MAPK pathway, which is implicated in numerous inflammatory diseases.[4] Although this compound does not directly inhibit TAK1, its action on a critical downstream node of the TAK1 signaling cascade makes Western blotting an essential technique to elucidate its mechanism of action and to assess its impact on the overall pathway activity.
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the TAK1 signaling pathway. The focus is on measuring the phosphorylation status of key proteins within the cascade to determine the inhibitory profile of this compound.
Signaling Pathway and Experimental Rationale
The TAK1 signaling cascade is initiated by receptor-ligand interactions that lead to the recruitment and activation of TAK1. Activated TAK1 then phosphorylates and activates downstream kinases, including the IκB kinase (IKK) complex (leading to NF-κB activation) and MAPK kinases (MKKs), which in turn phosphorylate and activate p38 MAPK and JNK.[1][2] Activated p38 MAPK subsequently phosphorylates and activates MK2.[4]
This compound is expected to selectively inhibit the phosphorylation of MK2's downstream targets and may also affect the phosphorylation of MK2 itself without significantly altering the phosphorylation of upstream proteins like TAK1 and p38 MAPK.[4] Western blotting is the ideal method to verify this selective inhibition by probing for the phosphorylated (activated) and total forms of these key signaling proteins.
Data Presentation
The following tables present representative quantitative data from a Western blot experiment designed to assess the dose-dependent effects of this compound on the TAK1 signaling pathway in a relevant cell line (e.g., RAW 264.7 macrophages) stimulated with LPS. The data is presented as normalized band intensities and percentage of inhibition.
Table 1: Effect of this compound on Phosphorylation of TAK1 Pathway Proteins
| Treatment | p-TAK1 (Normalized Intensity) | p-p38 (Normalized Intensity) | p-MK2 (Normalized Intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (10 nM) | 0.98 | 0.95 | 0.45 |
| This compound (100 nM) | 0.96 | 0.92 | 0.15 |
| This compound (1 µM) | 0.95 | 0.90 | 0.05 |
Normalized Intensity: The intensity of the phosphorylated protein band is normalized to the corresponding total protein band and then to the vehicle control.
Table 2: Percentage Inhibition of Protein Phosphorylation by this compound
| This compound Concentration | % Inhibition of p-TAK1 | % Inhibition of p-p38 | % Inhibition of p-MK2 |
| 10 nM | 2% | 5% | 55% |
| 100 nM | 4% | 8% | 85% |
| 1 µM | 5% | 10% | 95% |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to analyze the inhibition of the TAK1 pathway by this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells are suitable for this protocol.
-
Culture Conditions: Culture cells in DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.[4]
-
Stimulation: After pre-treatment, stimulate the cells with an appropriate agonist to activate the TAK1 pathway. For example, add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 30 minutes.
Protein Extraction
-
Cell Lysis: After stimulation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker onto a 10% or 12% SDS-polyacrylamide gel. Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of TAK1, p38, and MK2. Dilute the antibodies in 5% BSA/TBST according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). For each sample, normalize the intensity of the phospho-protein band to the corresponding total protein band. Further normalize the data to the vehicle-treated control to determine the relative inhibition.
Conclusion
The protocol described in these application notes provides a robust framework for researchers to investigate the inhibitory effects of this compound on the TAK1 signaling pathway. By carefully quantifying the phosphorylation status of key kinases in the cascade, scientists can confirm the selective inhibition of MK2 and better understand the molecular mechanism of this compound in the context of inflammatory signaling. This detailed methodology and the accompanying representative data serve as a valuable resource for professionals in academic research and drug development.
References
Zunsemetinib Application Notes and Protocols for Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zunsemetinib (also known as ATI-450) is an orally bioavailable small molecule inhibitor that selectively targets the p38α mitogen-activated protein kinase (MAPK)-activated protein kinase 2 (MK2) pathway.[1] By binding to the p38MAPK-MK2 complex, this compound inhibits the phosphorylation and subsequent activation of MK2.[1] This mechanism effectively suppresses the production of a cascade of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), IL-1β, IL-6, IL-8, and IL-17.[2] While initially investigated for immuno-inflammatory diseases, recent preclinical evidence suggests a potential role for this compound in oncology, particularly in sensitizing pancreatic cancer cells to chemotherapy.[3]
Organoid culture systems have emerged as powerful preclinical models that recapitulate the complex three-dimensional architecture and cellular heterogeneity of native tissues and tumors. Their utility in drug screening and personalized medicine is rapidly expanding. These application notes provide detailed protocols for the application of this compound in various organoid culture systems to investigate its efficacy and mechanism of action.
Mechanism of Action: The p38/MK2 Signaling Pathway
This compound exerts its effects by inhibiting the p38/MK2 signaling pathway, a critical regulator of cellular responses to stress and inflammation. Upon activation by upstream kinases (MKK3/6), p38α MAPK phosphorylates and activates MK2. The activated p38-MK2 complex then translocates from the nucleus to the cytoplasm, where MK2 phosphorylates downstream targets, leading to the stabilization of mRNAs encoding for pro-inflammatory cytokines and other inflammatory mediators. This compound intervenes by preventing the activation of MK2 by p38α MAPK.
References
Application Notes and Protocols: Zunsemetinib for Inducing Apoptosis in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Zunsemetinib (also known as ATI-450 or CDD-450) is an orally bioavailable, selective inhibitor of the p38α mitogen-activated protein kinase (MAPK)-activated protein kinase 2 (MK2) pathway.[1] The p38 MAPK signaling cascade is a key regulator of cellular responses to inflammatory cytokines and environmental stress, and its dysregulation has been implicated in various diseases, including cancer.[2][3] Unlike direct p38 MAPK inhibitors, this compound selectively blocks the interaction and subsequent activation of MK2 by p38α, leaving other p38α-mediated signaling pathways intact.[1] This targeted mechanism offers potential for therapeutic intervention in oncology, where the p38/MK2 axis can influence inflammation, cell proliferation, and survival.[2][4]
Currently, this compound is under investigation in clinical trials for various cancers, including metastatic breast and pancreatic cancers, often in combination with standard chemotherapy agents.[5][6][7] These application notes provide an overview of its mechanism of action and detailed protocols for researchers to investigate the pro-apoptotic effects of this compound in cancer cell lines.
Mechanism of Action: p38α/MK2 Pathway Inhibition
The p38 MAPK pathway is activated by various extracellular and intracellular stimuli, including stress signals common in the tumor microenvironment.[2] Activated p38α can phosphorylate a range of downstream substrates, including the kinase MK2. The this compound-targeted p38α/MK2 signaling axis plays a role in regulating the expression of pro-inflammatory cytokines and can influence cell fate decisions, including apoptosis.[1][2] Inhibition of this pathway by this compound can modulate downstream signaling, potentially shifting the balance towards apoptosis in cancer cells by affecting the stability of mRNAs for pro-survival proteins or influencing the activity of apoptosis regulators.
Caption: this compound inhibits the p38α-mediated activation of MK2, disrupting downstream signaling.
Data Presentation
Quantitative analysis is crucial for determining the efficacy of this compound. The following tables provide templates for summarizing key experimental data.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50), a measure of drug potency.[8] IC50 values should be determined using a cell viability assay after a defined incubation period.
| Cell Line | Cancer Type | Incubation Time (hr) | IC50 (µM)[8][9] |
| MCF-7 | Breast Adenocarcinoma | 72 | Value |
| MDA-MB-231 | Breast Adenocarcinoma | 72 | Value |
| PANC-1 | Pancreatic Carcinoma | 72 | Value |
| AsPC-1 | Pancreatic Adenocarcinoma | 72 | Value |
| A549 | Lung Carcinoma | 72 | Value |
| Note: Values are illustrative and must be determined experimentally. |
Table 2: Apoptosis Induction by this compound
This table quantifies the percentage of apoptotic cells following treatment with this compound at a specified concentration (e.g., at or near the IC50 value), as determined by Annexin V/Propidium Iodide staining and flow cytometry.[10]
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hr) | % Apoptotic Cells (Annexin V+)[10] |
| MCF-7 | Vehicle Control (DMSO) | 0.1% | 48 | Value |
| This compound | IC50 Value | 48 | Value | |
| PANC-1 | Vehicle Control (DMSO) | 0.1% | 48 | Value |
| This compound | IC50 Value | 48 | Value | |
| Note: Values are illustrative and must be determined experimentally. |
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on cancer cell lines.
Caption: General experimental workflow for assessing this compound's effects on cancer cells.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This protocol determines the concentration of this compound required to inhibit cell growth by 50%.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control medium.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Flow Cytometry
This protocol quantifies apoptotic and necrotic cells based on phosphatidylserine (B164497) exposure (Annexin V) and membrane integrity (Propidium Iodide, PI).[10][11]
Materials:
-
6-well cell culture plates
-
This compound and vehicle control (DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat cells with this compound (e.g., at the predetermined IC50 concentration) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant (floating cells), and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol is used to detect changes in the expression levels of key proteins involved in the p38/MK2 signaling and apoptosis pathways.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p-MK2, anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse treated cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control. Compare protein levels between treated and control samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. Facebook [cancer.gov]
- 6. paidclinicaltrial.com [paidclinicaltrial.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Flow Cytometry Analysis Following Zunsemetinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zunsemetinib (also known as ATI-450) is a selective, orally bioavailable small molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK)-activated protein kinase 2 (MK2) signaling pathway.[1] This pathway plays a crucial role in regulating the inflammatory response through the production of pro-inflammatory cytokines. By selectively targeting the p38α/MK2 complex, this compound aims to reduce the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and IL-8.[2] This document provides detailed application notes and protocols for the analysis of cellular responses to this compound treatment using flow cytometry, a powerful technique for single-cell analysis.
The information presented here is intended to guide researchers in designing and executing experiments to assess the effects of this compound on apoptosis, cell cycle progression, and immune cell phenotypes. While this compound has been investigated in clinical trials for inflammatory conditions like rheumatoid arthritis, its development for this indication was discontinued (B1498344) due to not meeting primary efficacy endpoints in a Phase 2b study. Nevertheless, the compound's mechanism of action provides a valuable tool for research in inflammation and related cellular processes.
Mechanism of Action: The p38 MAPK/MK2 Signaling Pathway
This compound exerts its effect by inhibiting the p38α MAPK/MK2 signaling cascade. This pathway is a key regulator of inflammatory cytokine production at the post-transcriptional level.
I. Analysis of Apoptosis
Given that chronic inflammation and cellular stress are often linked to apoptosis, evaluating the pro- or anti-apoptotic effects of this compound is critical. The following protocol utilizes Annexin V and Propidium (B1200493) Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Apoptosis Analysis
-
Cell Culture and Treatment:
-
Plate cells (e.g., peripheral blood mononuclear cells (PBMCs), synoviocytes, or a relevant cell line) at a density of 1 x 10^6 cells/mL in a suitable culture medium.
-
Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Include a positive control for apoptosis (e.g., staurosporine (B1682477) at 1 µM for 4 hours).
-
-
Cell Staining:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser.
-
Collect data for at least 10,000 events per sample.
-
Set up compensation using single-stained controls.
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the distribution of cells in the four quadrants:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Data Presentation: Apoptosis Analysis (Representative Data)
| Treatment | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 0.1 | 94.8 ± 2.5 | 2.8 ± 0.9 | 2.4 ± 0.6 |
| This compound | 1 | 93.5 ± 3.0 | 3.5 ± 1.1 | 3.0 ± 0.7 |
| This compound | 10 | 92.1 ± 3.5 | 4.2 ± 1.3 | 3.7 ± 0.9 |
| Staurosporine | 1 | 25.6 ± 4.2 | 55.3 ± 5.1 | 19.1 ± 3.8 |
Note: Data are presented as mean ± SD and are representative. Actual results may vary depending on the cell type and experimental conditions.
II. Cell Cycle Analysis
Investigating the effect of this compound on cell cycle progression can reveal potential cytostatic or cytotoxic effects. This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells.
Experimental Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Seed cells at a density that allows for logarithmic growth during the treatment period.
-
Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a desired duration (e.g., 24 or 48 hours).
-
-
Cell Fixation and Staining:
-
Harvest cells and wash once with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Collect data for at least 20,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the distribution of cells in G0/G1, S, and G2/M phases.
-
Data Presentation: Cell Cycle Analysis (Representative Data)
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 0 | 55.4 ± 3.2 | 28.1 ± 2.5 | 16.5 ± 1.8 |
| This compound | 0.1 | 56.2 ± 3.5 | 27.5 ± 2.3 | 16.3 ± 1.7 |
| This compound | 1 | 58.9 ± 4.1 | 25.3 ± 2.8 | 15.8 ± 1.9 |
| This compound | 10 | 62.1 ± 4.5 | 22.7 ± 3.1 | 15.2 ± 2.0 |
Note: Data are presented as mean ± SD and are representative. Actual results may vary depending on the cell type and experimental conditions.
III. Immunophenotyping
This compound's primary therapeutic rationale is the modulation of the immune response. Immunophenotyping by flow cytometry allows for the detailed characterization of immune cell subsets and their activation status following treatment.
Experimental Protocol: Immunophenotyping of PBMCs
-
PBMC Isolation and Treatment:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI medium.
-
Treat cells with this compound (e.g., 0.1, 1, 10 µM) or vehicle control.
-
For activation studies, stimulate cells with an appropriate stimulus (e.g., lipopolysaccharide (LPS) at 100 ng/mL) for a specified time (e.g., 6 or 24 hours).
-
-
Surface and Intracellular Staining:
-
Wash cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Perform Fc block to prevent non-specific antibody binding.
-
Stain for surface markers using a pre-titrated antibody cocktail (e.g., anti-CD3, CD4, CD8, CD14, CD19, CD56) for 30 minutes at 4°C in the dark.
-
For intracellular cytokine staining, fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular cytokines (e.g., anti-TNF-α, IL-6) for 30 minutes at 4°C in the dark.
-
Wash cells and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Use appropriate single-stain controls for compensation.
-
Use Fluorescence Minus One (FMO) controls to set gates for positive populations.
-
Analyze the frequency of different immune cell subsets and the expression levels (Mean Fluorescence Intensity - MFI) of activation markers or cytokines.
-
Data Presentation: Immunophenotyping (Representative Data)
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Monocytes (CD14+)
| Treatment | Concentration (µM) | % TNF-α+ Monocytes | MFI of TNF-α in Monocytes | % IL-6+ Monocytes | MFI of IL-6 in Monocytes |
| Unstimulated | 0 | 1.2 ± 0.4 | 150 ± 30 | 0.8 ± 0.3 | 120 ± 25 |
| LPS + Vehicle | 0 | 45.8 ± 5.3 | 2500 ± 350 | 35.2 ± 4.1 | 1800 ± 280 |
| LPS + this compound | 0.1 | 35.1 ± 4.8 | 1800 ± 310 | 28.7 ± 3.9 | 1400 ± 250 |
| LPS + this compound | 1 | 15.7 ± 3.1 | 800 ± 150 | 12.5 ± 2.5 | 750 ± 130 |
| LPS + this compound | 10 | 5.3 ± 1.5 | 350 ± 80 | 4.1 ± 1.2 | 300 ± 70 |
Note: Data are presented as mean ± SD and are representative of in vitro stimulation of human PBMCs. MFI = Mean Fluorescence Intensity.
Table 4: Effect of this compound on T-Cell Activation Markers (Representative Data)
| Treatment | Concentration (µM) | % CD69+ CD4+ T-cells | % CD25+ CD4+ T-cells | % CD69+ CD8+ T-cells | % CD25+ CD8+ T-cells |
| Unstimulated | 0 | 2.1 ± 0.5 | 3.5 ± 0.8 | 1.8 ± 0.4 | 2.9 ± 0.7 |
| Stimulated + Vehicle | 0 | 35.4 ± 4.2 | 40.1 ± 4.8 | 32.7 ± 3.9 | 38.5 ± 4.5 |
| Stimulated + this compound | 1 | 33.8 ± 4.0 | 38.2 ± 4.6 | 31.1 ± 3.7 | 36.9 ± 4.3 |
| Stimulated + this compound | 10 | 30.5 ± 3.6 | 35.7 ± 4.1 | 28.4 ± 3.4 | 33.1 ± 3.9 |
Note: Data are presented as mean ± SD and are representative of PBMCs stimulated with anti-CD3/CD28. The effect of this compound on T-cell activation may be indirect and less pronounced than on myeloid cells.
Conclusion
Flow cytometry is an indispensable tool for characterizing the cellular effects of this compound. The protocols and application notes provided here offer a framework for investigating its impact on apoptosis, cell cycle, and immunophenotyping. By quantifying changes in cell populations and protein expression, researchers can gain valuable insights into the mechanism of action and potential therapeutic applications of p38 MAPK/MK2 pathway inhibitors. It is important to note that the quantitative data presented in the tables are representative and should be confirmed by independent experiments tailored to the specific research question and cell system.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the MK2 Inhibitor ATI-450 in Healthy Subjects: A Placebo-Controlled, Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening with Zunsemetinib: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zunsemetinib (also known as ATI-450) is an orally bioavailable small molecule inhibitor that selectively targets the mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway.[1] MK2 is a key downstream effector of the p38 MAPK signaling cascade, which is activated in response to inflammatory cytokines and cellular stress.[2] By inhibiting the p38α MAPK-mediated activation of MK2, this compound effectively blocks the production of a range of pro-inflammatory cytokines, including TNFα, IL-1α, IL-1β, IL-6, IL-8, and IL-17.[3] This mechanism of action positions this compound as a potential therapeutic agent for a variety of immuno-inflammatory diseases.
These application notes provide detailed protocols for high-throughput screening (HTS) of this compound and other potential MK2 inhibitors, offering both biochemical and cell-based assay formats. The included methodologies and data presentation are designed to guide researchers in the efficient identification and characterization of novel modulators of the MK2 pathway.
The p38/MK2 Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to inflammatory stimuli. Upon activation by upstream kinases, p38 MAPK phosphorylates and activates MK2. Activated MK2 then phosphorylates a number of downstream substrates, including Heat Shock Protein 27 (HSP27) and Tristetraprolin (TTP).[2] The phosphorylation of these substrates leads to the stabilization of mRNAs encoding for pro-inflammatory cytokines, ultimately resulting in their increased production and secretion.[2] this compound intervenes in this pathway by selectively blocking the activation of MK2 by p38α MAPK.[1]
High-Throughput Screening Workflow for MK2 Inhibitors
The identification of novel MK2 inhibitors from large compound libraries is typically achieved through a multi-stage HTS workflow. This process begins with a primary biochemical screen to identify compounds that directly inhibit MK2 kinase activity. Hits from the primary screen are then subjected to a series of secondary assays to confirm their activity, determine their potency, and assess their effects in a cellular context.
Quantitative Data Summary
| Parameter | Assay Type | Typical Value/Range | Reference |
| Z'-factor | Biochemical (ADP-Glo™) | > 0.7 | [4][5] |
| This compound Concentration Range (Primary Screen) | Biochemical | 1-10 µM | [1] |
| This compound Concentration Range (Dose-Response) | Biochemical & Cellular | 0.4 nM - 1 µM | [1] |
| ATP Concentration | Biochemical (ADP-Glo™) | Up to 1 mM | [5] |
| LPS Concentration (Cell-Based Assay) | Cellular | 100 ng/mL | General Protocol |
Experimental Protocols
Protocol 1: Primary Biochemical High-Throughput Screen for MK2 Inhibition
Objective: To identify compounds that directly inhibit the kinase activity of recombinant MK2 in a high-throughput format.
Principle: This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to the amount of ADP formed and, therefore, to the kinase activity. Inhibitors of MK2 will decrease the amount of ADP produced, resulting in a lower luminescent signal.
Materials:
-
Recombinant human MK2 enzyme
-
MK2 substrate peptide (e.g., a peptide derived from HSP27)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound as a positive control) dissolved in DMSO
-
384-well white, opaque microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Dispense 50 nL of test compounds and controls (DMSO for negative control, this compound for positive control) into the wells of a 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in Assay Buffer containing recombinant MK2 and the MK2 substrate peptide.
-
Dispense 2.5 µL of the 2X enzyme/substrate solution into each well.
-
Incubate at room temperature for 15 minutes to allow for compound pre-incubation with the enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X ATP solution in Assay Buffer.
-
Add 2.5 µL of the 2X ATP solution to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate and ADP-Glo™ Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Percent Inhibition: Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min)) Where:
-
RLU_compound is the relative light units from the well with the test compound.
-
RLU_max is the average RLU from the negative control wells (DMSO).
-
RLU_min is the average RLU from the positive control wells (this compound).
-
-
Z'-factor: Assess the quality of the assay by calculating the Z'-factor: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.
Protocol 2: Secondary Cell-Based Assay for MK2 Inhibition
Objective: To confirm the activity of hit compounds from the primary screen in a more physiologically relevant cellular context and to assess cell permeability.
Principle: This protocol measures the ability of compounds to inhibit the production and secretion of a pro-inflammatory cytokine (e.g., IL-6) from cells stimulated with lipopolysaccharide (LPS). A reduction in cytokine levels in the presence of a compound indicates inhibition of the MK2 pathway.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Hit compounds from the primary screen and this compound as a positive control
-
96-well cell culture plates
-
ELISA kit for the detection of the chosen cytokine (e.g., human IL-6)
-
Plate reader capable of measuring absorbance for ELISA
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µL of culture medium.
-
Incubate for 2-4 hours to allow cells to adhere (if applicable).
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds and this compound in culture medium.
-
Add 50 µL of the compound dilutions to the cells. The final DMSO concentration should not exceed 0.5%.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Cell Stimulation:
-
Prepare a 4X solution of LPS (e.g., 400 ng/mL) in culture medium.
-
Add 50 µL of the LPS solution to all wells except for the unstimulated controls. Add 50 µL of culture medium to the unstimulated wells.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of the secreted cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Percent Inhibition: Calculate the percent inhibition of cytokine production for each compound concentration.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the high-throughput screening and characterization of this compound and other MK2 inhibitors. The combination of a robust biochemical primary screen with a physiologically relevant cell-based secondary assay allows for the efficient identification of potent and cell-permeable compounds that modulate the p38/MK2 signaling pathway. These methodologies are crucial for the discovery and development of novel therapeutics for the treatment of a wide range of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Aclaris Therapeutics Announces Preliminary Topline Data from 12-Week Phase 2a Study of Oral this compound (ATI-450) for Moderate to Severe Hidradenitis Suppurativa | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 4. ulab360.com [ulab360.com]
- 5. ADP-Glo™ Kinase Assay [promega.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Zunsemetinib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Zunsemetinib resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ATI-450) is an orally bioavailable small molecule that acts as a selective inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1][2] It functions by targeting and binding to the p38 MAPK-MK2 complex, which in turn prevents the p38 MAPK-mediated phosphorylation and activation of MK2.[1] This inhibition disrupts the p38 MAPK/MK2 signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6.[1][3]
Q2: In which cancer types is this compound currently being investigated?
This compound is under investigation in clinical trials for the treatment of hormone receptor-positive and HER2-negative metastatic breast cancer.[1][4] There are also plans to explore its potential in treating pancreatic cancer.[5]
Q3: What is the rationale for targeting the p38/MK2 pathway in cancer?
The p38 MAPK pathway is a stress-activated pathway that can contribute to tumor resistance against targeted therapies and chemotherapies.[6] In some cancers, this pathway can promote cell survival and growth.[6][7] By inhibiting MK2, a key downstream effector of p38 MAPK, this compound aims to block these pro-survival signals and potentially increase the sensitivity of cancer cells to other treatments.[8]
Q4: Has resistance to this compound been observed in clinical trials?
While this compound's development for some inflammatory diseases was halted due to a lack of efficacy, its development in oncology is still in early phases.[5][9][10] Detailed clinical data on acquired resistance mechanisms in cancer patients treated with this compound is not yet widely available. However, resistance to targeted therapies, in general, is a common clinical challenge.[11][12]
Q5: What are the potential general mechanisms of resistance to p38/MK2 pathway inhibitors?
Based on studies of other MAPK pathway inhibitors, potential resistance mechanisms to this compound could include:
-
Activation of bypass signaling pathways: Cancer cells may activate alternative survival pathways, such as the PI3K/AKT or JNK pathways, to circumvent the blockade of the p38/MK2 pathway.[6][13]
-
Upregulation of receptor tyrosine kinases (RTKs): Increased expression or activity of RTKs like EGFR or HER2 can provide alternative growth signals.[13]
-
Induction of autophagy: Autophagy can be induced as a survival mechanism in response to treatment, contributing to chemoresistance.[6]
-
Genetic alterations: Mutations in the drug target (MK2) or other components of the p38 MAPK pathway could potentially reduce drug binding or pathway inhibition.
-
Tumor microenvironment influences: Factors within the tumor microenvironment can contribute to drug resistance.[14]
-
Epithelial-to-mesenchymal transition (EMT): The transition of cancer cells to a more mesenchymal state has been linked to increased invasion and drug resistance.[14]
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Cell Culture Over Time
| Possible Cause | Troubleshooting Steps |
| Activation of Bypass Pathways | 1. Pathway Profiling: Perform phosphoproteomic analysis or use antibody arrays to screen for the activation of known survival pathways (e.g., PI3K/AKT, ERK, JNK). 2. Western Blot Analysis: Validate the findings from the initial screen by performing western blots for key phosphorylated proteins in the suspected bypass pathways (e.g., p-AKT, p-ERK). 3. Combination Treatment: Test the efficacy of combining this compound with inhibitors of the identified bypass pathway. |
| Upregulation of Receptor Tyrosine Kinases (RTKs) | 1. RTK Array: Use an RTK array to assess the expression and phosphorylation levels of a panel of common RTKs. 2. Flow Cytometry/Immunofluorescence: Validate the upregulation of specific RTKs on the cell surface. 3. Co-inhibition: Evaluate the synergistic effects of combining this compound with an RTK inhibitor (e.g., an EGFR or HER2 inhibitor). |
| Increased Drug Efflux | 1. Efflux Pump Expression: Analyze the expression of common drug efflux pumps (e.g., P-glycoprotein) using qPCR or western blotting. 2. Efflux Pump Inhibition: Treat cells with a known efflux pump inhibitor in combination with this compound to see if sensitivity is restored. |
Issue 2: In Vivo Tumor Model Not Responding to this compound
| Possible Cause | Troubleshooting Steps |
| Tumor Microenvironment-Mediated Resistance | 1. Immunohistochemistry (IHC): Analyze the tumor microenvironment by staining for markers of immune cells, fibroblasts, and extracellular matrix components. 2. Cytokine Profiling: Measure the levels of various cytokines and chemokines in the tumor microenvironment. 3. Co-targeting Strategies: Consider combination therapies that target components of the tumor microenvironment, such as immunotherapies or agents that modify the extracellular matrix.[15][16] |
| Poor Drug Penetration | 1. Pharmacokinetic Analysis: Measure the concentration of this compound in the tumor tissue to ensure adequate drug exposure. 2. Formulation/Dosing Adjustment: If drug levels are low, consider optimizing the drug formulation or adjusting the dosing regimen. |
| Development of a Resistant Subclone | 1. Tumor Heterogeneity Analysis: Perform single-cell sequencing on tumor samples to identify potential resistant subclones with distinct genetic or expression profiles.[17] 2. Targeted Sequencing: Sequence key genes in the p38/MK2 pathway and other cancer-related genes in resistant tumors to identify potential mutations. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| CancerCell-Parental | This compound | 0.5 | 1 |
| CancerCell-ZR1 (Resistant) | This compound | 5.0 | 10 |
| CancerCell-ZR2 (Resistant) | This compound | 8.2 | 16.4 |
Table 2: Synergistic Effects of this compound with a PI3K Inhibitor in Resistant Cells
| Cell Line | Treatment | Combination Index (CI)* |
| CancerCell-ZR1 | This compound + PI3K Inhibitor | 0.4 |
| CancerCell-ZR2 | This compound + PI3K Inhibitor | 0.6 |
*Combination Index (CI) < 1 indicates synergy.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial Culture: Culture the parental cancer cell line in standard growth medium.
-
Dose Escalation: Begin treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Subculture and Increase Dose: Once the cells have adapted and are growing at a normal rate, subculture them and double the concentration of this compound.
-
Repeat: Continue this process of dose escalation until the cells are able to proliferate in the presence of a this compound concentration that is at least 5-10 times the original IC50 of the parental cells.
-
Characterization: Periodically freeze down vials of cells at different stages of resistance development. Characterize the final resistant cell line by determining its IC50 for this compound and comparing it to the parental line.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
-
Cell Lysis: Treat parental and this compound-resistant cells with and without this compound for a specified time point (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, p-p38, p38) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
References
- 1. This compound | C25H22ClF2N5O3 | CID 86291496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aclaris Therapeutics Completes Enrollment in Phase 2b Study of Oral this compound (ATI-450) for Moderate to Severe Rheumatoid Arthritis (ATI-450-RA-202) - BioSpace [biospace.com]
- 4. Facebook [cancer.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aclaris’ stocks plummet after this compound discontinuation [clinicaltrialsarena.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]
- 14. Acquired tumor cell resistance to sunitinib by increased invasion and epithelial-mesenchymal transition in LL/2 murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
Optimizing Zunsemetinib concentration for kinase assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Zunsemetinib for kinase assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ATI-450 or CDD-450) is an orally active, small molecule inhibitor.[1][2] Its primary mechanism is the selective inhibition of the p38α mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway.[2][3][4] this compound binds to the p38α/MK2 complex, preventing the p38α-mediated phosphorylation and activation of MK2.[1][5] This blockade disrupts the downstream signaling cascade responsible for the production of various pro-inflammatory cytokines, including TNFα, IL-1β, and IL-6.[1][5][6]
Q2: What is the target kinase for this compound?
The primary target of this compound is the MAP Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2).[1][7][8] It is highly selective for the p38α MAPK-dependent activation of MK2, with over 700-fold selectivity against the activation of other p38α substrates like ATF2.[9]
Q3: How should I prepare this compound stock solutions for my assay?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][9] It is recommended to prepare a high-concentration stock solution, for example, 10 mM or higher in 100% fresh DMSO.[2][3] Aliquot the stock solution and store it at -80°C for long-term stability (up to one year) to avoid repeated freeze-thaw cycles.[3] For the assay, create intermediate dilutions from the stock solution using your assay buffer, ensuring the final DMSO concentration in the reaction is consistent across all wells and typically does not exceed 1%, as higher concentrations can inhibit kinase activity.[10]
Q4: What is a recommended starting concentration range for this compound in a biochemical kinase assay?
While specific IC50 values from standardized biochemical assays are not widely published, cellular assays have shown activity in the nanomolar to low micromolar range.[2][4] A sensible approach for an initial biochemical IC50 determination against MK2 is to use a wide concentration range in a serial dilution format, for instance, from 10 µM down to 0.1 nM. This broad range will help to accurately define the inhibitory curve.
Q5: How does the ATP concentration in the assay affect the measured IC50 value of this compound?
The measured IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.[11] While this compound is not a direct ATP-competitive inhibitor of MK2 (it inhibits the activation of MK2 by p38α), the kinase activity itself is ATP-dependent. It is crucial to perform kinase assays at an ATP concentration close to its Michaelis-Menten constant (Km) for the specific kinase.[11] This ensures that the assay is sensitive to inhibition and that the resulting IC50 values are more comparable to the inhibitor's true affinity (Ki).[11] Always maintain a consistent ATP concentration across all experiments to ensure reproducibility.[11]
This compound Compound Profile
| Property | Description | Source(s) |
| Compound Name | This compound (ATI-450, CDD-450) | [2][3][12] |
| Target Kinase | MAP Kinase-Activated Protein Kinase 2 (MK2) | [1][3][7] |
| Mechanism of Action | Selective inhibitor of the p38α-mediated activation of MK2. | [2][4][5] |
| Molecular Weight | 513.9 g/mol | [1][9] |
| Solubility | Soluble in DMSO (≥10 mg/mL); Sparingly soluble in Ethanol. | [3][9] |
Visualizing the Mechanism and Workflow
References
- 1. This compound | C25H22ClF2N5O3 | CID 86291496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | ATI-450 | MK2 inhibitor | FATP1 inhibitor | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Aclaris Therapeutics Announces Preliminary Topline Data from 12-Week Phase 2a Study of Oral this compound (ATI-450) for Moderate to Severe Hidradenitis Suppurativa | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. This compound - Aclaris Therapeutics - AdisInsight [adisinsight.springer.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. drughunter.com [drughunter.com]
Troubleshooting Zunsemetinib Solubility: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Zunsemetinib (also known as ATI-450 or CDD-450). This compound is an orally active and selective inhibitor of the p38α mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway, which is crucial in mediating inflammatory responses.[1][2][3][4] This guide offers detailed troubleshooting advice, experimental protocols, and quantitative data to ensure successful preparation of this compound solutions for various research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound exhibits the highest solubility in Dimethyl Sulfoxide (DMSO).[1][2][4] It is sparingly soluble in Ethanol and practically insoluble in water.[4][5] For in vivo studies, complex solvent systems are often required to achieve the desired concentration and stability.
Q2: My this compound is not dissolving completely. What should I do?
A2: If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be employed to aid in dissolving the compound.[1][2] It is also crucial to use fresh, high-quality solvents, as the presence of moisture, particularly in DMSO, can negatively impact solubility.[4]
Q3: Can I prepare a stock solution of this compound in advance?
A3: Yes, stock solutions can be prepared and stored for future use. For optimal stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]
Q4: What are suitable formulations for in vivo oral administration?
A4: For oral administration in animal models, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][2] Another option is a suspension in carboxymethylcellulose sodium (CMC-Na).[4] It is generally advised to keep the proportion of DMSO in the final working solution low, ideally below 2%, especially for animals that may be sensitive to it.[1]
Solubility Data
The following table summarizes the solubility of this compound in various solvents and solvent systems.
| Solvent/System | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 100[1][4] | 194.58[1][4] | Use of fresh, anhydrous DMSO is recommended.[4] Ultrasonic treatment may be needed.[1] |
| DMSO | 80[2] | 155.67[2] | Sonication is recommended.[2] |
| DMSO | ≥ 10[5] | - | - |
| Ethanol | 5[4] | - | - |
| Ethanol | 1-10 (sparingly soluble)[5] | - | - |
| Water | Insoluble[4] | - | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5[1] | 4.86[1] | Yields a clear solution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 3.3[2] | 6.42[2] | Sonication is recommended.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5[1] | 4.86[1] | Yields a clear solution.[1] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | - | - | A clear solution for injection.[4] |
| CMC-Na | ≥ 5[4] | - | Forms a homogeneous suspension for oral administration.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 513.92 g/mol ). For 1 mL, this would be 5.14 mg.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use tubes for storage at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (1 mg/mL)
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
-
To prepare 1 mL of a 1 mg/mL this compound formulation, start with a concentrated stock solution in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 40 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
-
Add 510 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentration will be 1 mg/mL in a vehicle of 4% DMSO, 40% PEG300, 5% Tween-80, and 51% Saline. This formulation should be prepared fresh before use.
Visual Guides
This compound Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
This compound Signaling Pathway
This compound is a selective inhibitor of the p38α MAPK-activated protein kinase 2 (MK2) pathway.[5][6] It blocks the activation of MK2 by p38α, thereby inhibiting the downstream production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][6]
Caption: Simplified this compound mechanism of action.
References
Zunsemetinib stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Zunsemetinib in common experimental buffers. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of 80 mg/mL (155.67 mM) and 100 mg/mL (194.58 mM).[1][2] For optimal results, use fresh, moisture-free DMSO.[2]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store at -20°C for up to 3 years.[1]
-
In Solvent (DMSO): Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year, or at -20°C for up to 1 month.[1][2][3]
Q3: Is this compound stable in aqueous buffers?
A3: While specific stability data in various aqueous experimental buffers is not publicly available, it is a common challenge that small molecule inhibitors can be unstable in aqueous solutions over long periods.[4] It is recommended to prepare fresh dilutions of this compound in your experimental buffer from a DMSO stock solution immediately before use. Avoid storing this compound in aqueous buffers for extended periods.
Q4: What are the known degradation pathways for kinase inhibitors similar to this compound?
A4: Kinase inhibitors can be susceptible to degradation through oxidation and photooxidation.[5][6] For example, the kinase inhibitor Selumetinib is sensitive to light and oxidative conditions, leading to degradation of its side chains.[5][6] It is advisable to protect this compound solutions from light and to use buffers free of oxidizing agents where possible.
Troubleshooting Guides
Guide 1: Inconsistent or No Inhibitor Activity in Cell-Based Assays
If you are observing a lack of expected biological effect from this compound in your cell-based assays, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Instability | Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Assess the stability of this compound in your specific medium over the time course of your experiment using an analytical method like HPLC.[4] |
| Precipitation in Aqueous Buffer | Visually inspect the diluted this compound solution for any precipitate. Due to its low aqueous solubility, this compound may precipitate when diluted from a DMSO stock into an aqueous buffer. Consider lowering the final concentration or using a formulation with solubilizing agents if compatible with your experimental setup.[1][3] |
| Low Cell Permeability | While this compound is orally bioavailable, specific cell lines might have lower permeability.[3][7] If possible, measure the intracellular concentration of the inhibitor. |
| Inactive Target Pathway | Confirm that the p38α/MK2 signaling pathway is active in your chosen cell line under your experimental conditions.[1][3][7] This can be done by Western blotting for phosphorylated downstream targets.[4] |
Guide 2: Variability in IC50 Values in Biochemical Assays
Inconsistent IC50 values in biochemical kinase assays can arise from several factors.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation in Assay Buffer | Check the solubility of this compound in your specific assay buffer. Visually inspect for any precipitate, especially at higher concentrations. Consider using a buffer with a small percentage of DMSO if your assay can tolerate it. |
| Variable Reagent Concentrations | Ensure consistent concentrations of the kinase, substrate, and ATP across all assays.[8][9] It is recommended to use an ATP concentration near the Km value for the kinase.[9] |
| Enzyme Instability | Use a fresh aliquot of the kinase for each experiment and ensure it is stored correctly in a suitable buffer, often containing glycerol (B35011) to prevent denaturation.[10] |
| Buffer Components Interference | Be aware that some buffer components can interact with the inhibitor or the kinase.[11][12] For example, phosphate (B84403) buffers can sometimes precipitate divalent cations that may be required for kinase activity.[11] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Warm a vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 80 mg/mL, or 100 mg/mL).[1][2][3]
-
Vortex or sonicate briefly to ensure complete dissolution.[1][3]
-
Aliquot the stock solution into smaller volumes in low-binding tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Preparation of In Vivo Formulation (for animal studies)
The following are examples of formulations used for in vivo studies and are not intended for direct use in in vitro cell culture experiments.
Formulation 1:
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline solution.
-
Add this compound to the desired final concentration (e.g., ≥ 2.5 mg/mL).[3]
-
Mix thoroughly until a clear solution is obtained. Sonication may be used to aid dissolution.[3]
Formulation 2:
-
Prepare a 10% DMSO, 90% Corn Oil solution.
-
Add this compound to the desired final concentration (e.g., ≥ 2.5 mg/mL).[3]
-
Mix thoroughly until a clear solution is obtained.
Visualizations
Caption: A logical workflow for troubleshooting this compound stability issues.
References
- 1. This compound | ATI-450 | MK2 inhibitor | FATP1 inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C25H22ClF2N5O3 | CID 86291496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific Buffers Affect the Stability of a Charged Cyclodextrin Complex Via Competitive Binding and Ionic Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Zunsemetinib-induced cytotoxicity in primary cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential cytotoxicity observed during in vitro studies with Zunsemetinib in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ATI-450 or CDD-450) is an orally active and selective small molecule inhibitor of the p38α mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway.[1][2] Its mechanism of action involves binding to the p38MAPK-MK2 complex, which in turn inhibits the phosphorylation and activation of MK2. This ultimately leads to the downregulation of pro-inflammatory cytokine production, including TNF-α, IL-1α, IL-1β, IL-6, IL-8, and IL-17.[3][4]
Q2: Is this compound expected to be cytotoxic to primary cells?
While this compound's primary therapeutic action is anti-inflammatory, the p38 MAPK signaling pathway, which it modulates, plays a complex role in cell proliferation, differentiation, and apoptosis.[1][4][5][6] Therefore, inhibition of this pathway could potentially lead to cytotoxic effects in a cell-type and context-dependent manner. It is crucial to experimentally determine the cytotoxic potential of this compound in your specific primary cell model.
Q3: What are the common assays to measure this compound-induced cytotoxicity in primary cells?
Several standard assays can be employed to assess cytotoxicity, each with distinct advantages and disadvantages. The choice of assay depends on the specific research question and the primary cell type being used.
| Assay Type | Principle | Advantages | Disadvantages |
| Metabolic Assays (e.g., MTT, WST-1) | Measure metabolic activity as an indicator of cell viability.[2][7] | High-throughput, relatively inexpensive.[8] | Can be affected by changes in metabolic rate without cell death; potential for interference from test compounds. |
| Membrane Integrity Assays (e.g., LDH release) | Quantify the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[9] | Non-destructive to remaining viable cells; reflects irreversible cell death. | Less sensitive for early-stage apoptosis; background LDH in serum can be an issue.[10] |
| Apoptosis Assays (e.g., Annexin V/PI staining) | Detect markers of apoptosis, such as phosphatidylserine (B164497) externalization and loss of membrane integrity.[4][11][12][13] | Provides information on the mode of cell death (apoptosis vs. necrosis); can detect early apoptotic events.[13] | Requires flow cytometry; more complex protocol.[4] |
Q4: What is a typical concentration range for testing this compound cytotoxicity in primary cells?
A starting point for determining the cytotoxic concentration range can be guided by the concentrations used in in vitro efficacy studies, which are typically in the nanomolar to low micromolar range.[2] It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific primary cell type.
Troubleshooting Guide
This guide addresses common issues encountered when assessing this compound-induced cytotoxicity in primary cells.
Issue 1: High background cytotoxicity in control (vehicle-treated) cells.
| Possible Cause | Troubleshooting Steps |
| Primary cell health is compromised. | - Ensure optimal cell isolation and culture conditions.[14] - Use freshly isolated cells whenever possible. - Minimize handling stress and passage number. |
| Vehicle (e.g., DMSO) concentration is too high. | - Determine the maximum tolerated vehicle concentration for your primary cells (typically ≤ 0.1%). - Use the same vehicle concentration across all experimental conditions. |
| Contamination (bacterial, fungal, or mycoplasma). | - Regularly test for mycoplasma contamination. - Practice strict aseptic techniques.[1][5] - Visually inspect cultures daily for signs of contamination. |
| Sub-optimal culture media or supplements. | - Use media and supplements specifically formulated for your primary cell type. - Test different serum lots for optimal cell viability. |
Issue 2: Inconsistent or unexpected cytotoxicity results.
| Possible Cause | Troubleshooting Steps |
| This compound solubility or stability issues. | - Prepare fresh stock solutions of this compound for each experiment. This compound is soluble in DMSO.[8][15] - Ensure complete dissolution of the compound in the culture medium. - Evaluate the stability of this compound in your culture medium over the course of the experiment.[16] |
| Off-target effects of this compound. | - Research has shown that some kinase inhibitors can have off-target effects. For example, the MK2 inhibitor CMPD1 was found to induce cytotoxicity independent of MK2 by targeting tubulin.[12] - Consider using a structurally different MK2 inhibitor as a control to see if the cytotoxic effect is specific to this compound. - Perform target engagement assays to confirm this compound is inhibiting MK2 at the concentrations used. |
| Assay-specific artifacts. | - For metabolic assays, ensure that this compound does not directly interfere with the assay chemistry. - For LDH assays, account for background LDH in the serum. |
| Variability in primary cell populations. | - Use cells from multiple donors to assess biological variability. - Characterize your primary cell population to ensure consistency between experiments. |
Illustrative Quantitative Data
Table 1: Hypothetical IC50 Values for this compound-Induced Cytotoxicity in Various Primary Human Cells (72-hour exposure).
| Primary Cell Type | Assay Method | Hypothetical IC50 (µM) |
| Peripheral Blood Mononuclear Cells (PBMCs) | MTT | > 100 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LDH Release | 75.2 |
| Primary Human T Cells | Annexin V/PI | 55.8 |
| Primary Human Chondrocytes | WST-1 | > 100 |
Table 2: Example Troubleshooting Data for High Background in a Cytotoxicity Assay.
| Condition | Vehicle (DMSO) Concentration | Cell Viability (%) | Observation |
| Control 1 | 0.05% | 98.5 | Healthy cells |
| Control 2 | 0.1% | 95.2 | Healthy cells |
| Control 3 | 0.5% | 60.1 | Significant cell death |
| Control 4 | 1.0% | 25.7 | Widespread cell death |
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cell Viability
This protocol is adapted for primary human T cells.
-
Cell Plating: Seed primary human T cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium and add 100 µL to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well and mix thoroughly to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This protocol is adapted for primary human chondrocytes.
-
Cell Plating: Seed primary human chondrocytes in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM.
-
Compound Treatment: Treat cells with various concentrations of this compound for 48 hours. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.[10][17][18][19]
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol is adapted for primary human endothelial cells.
-
Cell Treatment: Culture primary human endothelial cells with this compound for 24 hours.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12][13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: this compound's mechanism of action in the p38/MK2 signaling pathway.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: A logical approach to troubleshooting unexpected cytotoxicity results.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 3. adl.usm.my [adl.usm.my]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. corning.com [corning.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. selleckchem.com [selleckchem.com]
- 9. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. bosterbio.com [bosterbio.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. The Advantages and Difficulties of Working with Primary Cells [sciencellonline.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Refining Zunsemetinib Delivery for In-Vivo Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the in-vivo delivery of Zunsemetinib (also known as ATI-450 or CDD-450). This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2).[1][2][3] It selectively targets the p38α MAPK/MK2 signaling pathway, which plays a crucial role in inflammatory responses.[1][2][4] By inhibiting this pathway, this compound blocks the production of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6.[1]
Q2: What are the primary challenges in formulating this compound for in-vivo experiments?
A2: Like many small molecule inhibitors, this compound's physicochemical properties can present formulation challenges. Its limited aqueous solubility requires the use of specific solvent systems to achieve a clear and stable solution for administration. Researchers may encounter issues with precipitation, especially when preparing aqueous dilutions for injection.
Q3: What are some recommended formulations for this compound for oral and parenteral administration in animal models?
A3: Several solvent systems have been reported to successfully solubilize this compound for in-vivo use. The choice of vehicle will depend on the desired route of administration (e.g., oral gavage, intraperitoneal injection) and the required concentration. It is recommended to prepare solutions fresh daily.[2] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[2]
Q4: What are the known side effects of this compound observed in clinical trials?
A4: In clinical studies, this compound has been generally well-tolerated. The most common treatment-emergent adverse events reported include dizziness, diarrhea, headache, and elevation of creatine (B1669601) phosphokinase (CPK), with the majority being mild to moderate in severity and often transient.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and administration of this compound in in-vivo experiments.
Issue 1: this compound precipitates out of solution upon preparation or dilution.
-
Possible Cause 1: Inadequate Solubilization. this compound has low aqueous solubility.
-
Troubleshooting Step: Ensure the use of an appropriate co-solvent system. For example, a vehicle containing DMSO, PEG300, and Tween-80 is often used to solubilize hydrophobic compounds for in-vivo studies.[2] Always add the components of the vehicle sequentially and ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding aqueous components.
-
-
Possible Cause 2: Temperature Effects. The solubility of the compound may decrease at lower temperatures.
-
Troubleshooting Step: Gentle warming of the solution can help redissolve the precipitate.[2] However, be cautious about the thermal stability of this compound and avoid excessive heat.
-
-
Possible Cause 3: Incorrect pH. The pH of the final formulation can influence the solubility of the compound.
Issue 2: Inconsistent or lower-than-expected efficacy in animal models.
-
Possible Cause 1: Poor Bioavailability. The formulation may not be optimal for absorption via the chosen route of administration.
-
Troubleshooting Step: For oral administration, consider formulations that enhance solubility and absorption, such as those including surfactants like Tween-80 or lipid-based vehicles like corn oil.[2][6] For parenteral routes, ensure the compound remains in solution in the vehicle until it is administered.
-
-
Possible Cause 2: Inadequate Dose or Dosing Frequency. The dose administered may not be sufficient to achieve a therapeutic concentration at the target site.
-
Troubleshooting Step: Conduct a dose-response study to determine the optimal dose. It is also important to consider the pharmacokinetic profile of this compound to establish an appropriate dosing frequency.
-
-
Possible Cause 3: Issues with Administration Technique. Improper administration, such as incorrect placement of the gavage needle or leakage from the injection site, can lead to variable dosing.
-
Troubleshooting Step: Ensure that personnel are well-trained in the administration techniques (e.g., oral gavage, intraperitoneal injection). For oral gavage, verify correct placement to avoid administration into the trachea.[7][8] For injections, use appropriate needle sizes and injection volumes for the animal model.[9]
-
Issue 3: Observed toxicity or adverse effects in animals.
-
Possible Cause 1: Vehicle Toxicity. The formulation vehicle itself may be causing adverse effects.
-
Troubleshooting Step: Always include a vehicle-only control group in your experiments to differentiate between compound-related and vehicle-related toxicity.
-
-
Possible Cause 2: On-target or Off-target Compound Toxicity. The observed toxicity could be a direct result of this compound's activity.
-
Troubleshooting Step: If toxicity is observed, consider reducing the dose or the frequency of administration. Monitor the animals closely for any signs of distress.
-
Data Presentation
Table 1: Recommended Formulations for In-Vivo Delivery of this compound
| Formulation Component | Protocol 1 (for Oral/Parenteral)[2] | Protocol 2 (for Oral)[2] | Protocol 3 (for Parenteral)[3] | Protocol 4 (for Oral Suspension)[4] |
| This compound | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | 3.3 mg/mL | ≥ 5 mg/mL |
| DMSO | 10% | 10% | 10% | - |
| PEG300 | 40% | - | 40% | - |
| Tween-80 | 5% | - | 5% | - |
| Saline | 45% | - | - | - |
| Corn Oil | - | 90% | - | - |
| ddH₂O | - | - | 45% | - |
| CMC-Na | - | - | - | q.s. to final volume |
| Solubility | Clear Solution | Clear Solution | Clear Solution | Homogeneous Suspension |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 10 mg/mL | [10] |
| DMSO | 80 mg/mL (155.67 mM) | [3] |
| DMSO | 100 mg/mL (194.58 mM) | [4] |
| Ethanol | Sparingly soluble (1-10 mg/mL) | [10] |
| Ethanol | 5 mg/mL | [4] |
| Water | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral or Parenteral Administration
This protocol is based on a commonly cited formulation for achieving a clear solution.[2]
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, Saline (0.9% NaCl).
-
Procedure: a. Weigh the required amount of this compound powder. b. Dissolve the this compound powder in DMSO to create a stock solution. For example, to prepare a final solution of 2.5 mg/mL, you can make a 25 mg/mL stock in DMSO. c. In a separate sterile tube, add the required volume of PEG300. d. To the PEG300, add the this compound/DMSO stock solution and mix thoroughly until a clear solution is formed. e. Add Tween-80 to the mixture and mix again. f. Finally, add the saline to reach the final desired volume and concentration. Mix until the solution is homogeneous. g. It is recommended to prepare this formulation fresh before each use.
Protocol 2: Administration via Oral Gavage in Mice
-
Animal Handling: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.
-
Verification: Ensure the needle is in the esophagus and not the trachea. A bulge may be visible on the left side of the neck as the needle passes.
-
Administration: Slowly administer the prepared this compound formulation. The maximum volume for oral gavage in mice is typically 10 mL/kg.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the lungs.
Protocol 3: Administration via Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection Procedure: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Administration: Inject the this compound solution slowly. The typical maximum volume for an IP injection in a mouse is 10 mL/kg.
-
Post-Injection Care: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Mandatory Visualizations
Caption: this compound's mechanism of action in the p38 MAPK/MK2 signaling pathway.
Caption: A typical experimental workflow for in-vivo studies using oral gavage.
Caption: A logical flowchart for troubleshooting common in-vivo delivery issues.
References
- 1. This compound | C25H22ClF2N5O3 | CID 86291496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ATI-450 | MK2 inhibitor | FATP1 inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. research.fsu.edu [research.fsu.edu]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. caymanchem.com [caymanchem.com]
How to control for Zunsemetinib's effect on cell viability
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for the effects of Zunsemetinib on cell viability during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ATI-450 or CDD-450) is an orally bioavailable, small molecule inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway.[1][2] It selectively targets and binds to the p38α-MK2 complex, which in turn inhibits the phosphorylation and activation of MK2.[1][2] This action blocks the p38MAPK/MK2-mediated inflammatory signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6.[1][3] this compound is currently being investigated for its potential in treating various immuno-inflammatory diseases and some cancers.[1][4][5]
Q2: I'm observing significant cell death in my experiments with this compound. How can I be sure this is an on-target effect?
Distinguishing between on-target and off-target or general cytotoxic effects is a critical aspect of in vitro studies with any small molecule inhibitor.[6] To ascertain if the observed cell death is a direct result of this compound's inhibition of the MK2 pathway, consider the following approaches:
-
Dose-Response Curve: A clear correlation between increasing concentrations of Zunsesemetinib and a decrease in cell viability, consistent with its known IC50, would suggest an on-target effect.[6]
-
Rescue Experiments: If feasible, overexpressing a constitutively active form of a downstream effector of MK2, or a resistant mutant of MK2, could potentially rescue the cells from this compound-induced death.[6]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to the p38α-MK2 complex within the cell at the concentrations used in your experiments.[6][7]
Q3: What are the initial troubleshooting steps if I see unexpected levels of cytotoxicity?
If you encounter unexpected levels of cell death, it is important to systematically troubleshoot your experimental setup.[8]
-
Verify Inhibitor Concentration: Double-check all calculations for your dilutions of this compound.
-
Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%, and that your vehicle control wells show healthy cells.[6][8]
-
Check Cell Health and Culture Conditions: Use cells within a low-passage number range and ensure consistent cell seeding density.[6] Variability in cell culture conditions can significantly impact experimental outcomes.[6]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Rationale |
| Inconsistent Cell Seeding Density | Use a cell counter for accurate cell numbers and a multichannel pipette for consistent plating. | The number of cells directly influences the final readout of most viability assays.[6] |
| High Cell Passage Number | Utilize cells within a defined and low-passage number range for all experiments. | Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[6] |
| Compound Precipitation | Visually inspect your this compound stock and working solutions for any precipitates. Prepare fresh dilutions for each experiment. | Poor solubility can lead to inaccurate dosing and high variability.[6] |
| Inconsistent Incubation Time | Standardize the incubation time with this compound across all experiments and plates. | The effects of kinase inhibitors on cell viability are time-dependent. |
Issue 2: Distinguishing Cytotoxicity from Cytostatic Effects
Experimental Approach
It is crucial to determine whether this compound is killing the cells (cytotoxicity) or simply inhibiting their proliferation (cytostatic effect).
| Experimental Method | Purpose | Expected Outcome if Cytotoxic | Expected Outcome if Cytostatic |
| Cell Counting (e.g., Trypan Blue Exclusion) | To quantify the number of viable and non-viable cells over time. | An increase in the percentage of blue (non-viable) cells and a decrease in total cell number compared to the vehicle control. | A stable number of viable cells over time, with a lower total cell count compared to the proliferating vehicle control. |
| Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity) | To detect markers of programmed cell death. | A significant increase in the percentage of apoptotic cells. | No significant increase in apoptotic markers compared to the vehicle control. |
| Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry) | To determine the distribution of cells in different phases of the cell cycle. | May show an increase in the sub-G1 peak, indicative of apoptotic DNA fragmentation. | An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M arrest). |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Methodology:
-
Cell Seeding: Plate your cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to use a 10-point dilution series with 3-fold dilutions.[7] The concentration range should span from well below the expected IC50 to concentrations where high toxicity is anticipated.[7]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTS or a luminescent ATP-based assay (e.g., CellTiter-Glo®).[7][9]
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Use a four-parameter logistic regression model to calculate the IC50 value.[7]
Protocol 2: Western Blot for Downstream Target Inhibition
Objective: To confirm that this compound is inhibiting its intended target, the p38α-MK2 pathway, at non-toxic concentrations.
Methodology:
-
Cell Treatment: Treat cells with a non-toxic concentration of this compound (determined from your dose-response curve) for a specified time. Include a vehicle control.
-
Stimulation: If applicable to your model system, stimulate the cells with a known activator of the p38 pathway (e.g., anisomycin (B549157) or LPS) for a short period before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated MK2 (p-MK2) and total MK2. A loading control such as GAPDH or β-actin should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection reagent.
-
-
Analysis: A decrease in the p-MK2 signal in the this compound-treated samples, relative to the stimulated control, would indicate on-target activity.
Visualizations
References
- 1. This compound | C25H22ClF2N5O3 | CID 86291496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aclaris Therapeutics Completes Enrollment in Phase 2b Study of Oral this compound (ATI-450) for Moderate to Severe Rheumatoid Arthritis (ATI-450-RA-202) - BioSpace [biospace.com]
- 4. This compound - Aclaris Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mitigating Zunsemetinib's impact on basal signaling
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with Zunsemetinib (also known as ATI-450). It includes frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to help mitigate and understand the compound's impact on cellular signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable, small molecule inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway.[1][2] It functions by targeting and binding to the p38α MAPK-MK2 complex. This binding event prevents the p38α-mediated phosphorylation and subsequent activation of MK2.[1] By inhibiting the MK2 pathway, this compound effectively suppresses the downstream production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1α (IL-1α), IL-1β, and IL-6.[1]
Q2: How selective is this compound? Does it affect other p38 MAPK downstream targets?
A2: this compound is designed to be a selective inhibitor. Its mechanism specifically blocks the activation of MK2 by the p38α MAPK. Notably, it spares the p38α activation of other effector proteins such as PRAK (p38-regulated/activated protein kinase) and ATF2 (Activating Transcription Factor 2).[2] This selectivity is a key feature, as it is intended to inhibit a specific pro-inflammatory signaling axis without broadly suppressing all p38α-mediated cellular functions.
Q3: What is this compound's effect on IL-1β production?
A3: this compound has been shown to decrease Interleukin-1β (IL-1β) expression and secretion. It achieves this by promoting the degradation of IL-1β mRNA, thereby increasing its instability.[2] However, it does not appear to have an effect on the expression of NLRP3, a key component of the inflammasome involved in IL-1β processing.[2]
Q4: Has this compound been discontinued (B1498344) for clinical use?
A4: The development of this compound for several immuno-inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, and hidradenitis suppurativa, was discontinued after Phase 2 clinical trials did not meet their primary or secondary efficacy endpoints.[3][4][5] However, the compound is being repurposed and is currently under investigation in new clinical trials for oncology indications, such as in combination therapy for metastatic breast cancer and pancreatic cancer.[6][7][8]
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using this compound, with a focus on its effects on basal or off-target signaling.
Issue 1: I'm observing an unexpected cellular phenotype that doesn't seem related to MK2 inhibition. How can I check for off-target effects?
-
Validate Selectivity in Your System: The reported selectivity of this compound (sparing PRAK and ATF2) should be confirmed in your specific cell type or experimental model. An unexpected phenotype could arise if, in your system, this compound has broader effects on the p38 pathway.
-
Recommended Action: Perform a Western blot analysis to probe for the phosphorylated (activated) forms of MK2 (e.g., p-HSP27 as a downstream marker), PRAK, and ATF2. A selective effect should show a dose-dependent decrease in p-HSP27 while levels of p-PRAK and p-ATF2 remain unchanged. See the detailed protocol below.
-
-
Perform a Dose-Response Analysis: The concentration of this compound is critical. An excessively high concentration may lead to off-target effects.
-
Recommended Action: Conduct a dose-response curve, starting from low nanomolar concentrations up to the micromolar range (e.g., 0.1 nM to 10 µM), to identify the lowest effective concentration that inhibits MK2 activity without causing confounding effects.
-
-
Use Genetic Controls: The most rigorous way to confirm that the observed effect is due to MK2 inhibition is to use a genetic model.
-
Recommended Action: If possible, use CRISPR/Cas9 or siRNA to knock down or knock out the MK2 gene (MAPKAPK2). The phenotype observed with this compound treatment should be mimicked in the MK2 knockout/knockdown cells and this compound should have no further effect in these cells.[9]
-
Issue 2: The inhibitory effect of this compound on cytokine production (e.g., TNF-α, IL-6) is weaker than expected.
-
Check Cell Stimulation and Timing: The efficacy of this compound depends on the activation of the p38/MK2 pathway. Ensure your stimulus (e.g., LPS, IL-1β) is potent enough to robustly activate the pathway. The timing of this compound pre-treatment is also crucial.
-
Recommended Action: Optimize the concentration and duration of your stimulus. Typically, a pre-incubation period with this compound (e.g., 1-2 hours) is required before adding the stimulus to allow for target engagement.
-
-
Confirm Pathway Activation: Verify that the p38/MK2 pathway is indeed activated in your experimental setup.
-
Recommended Action: Alongside your cytokine measurements, collect cell lysates at a peak time point post-stimulation (e.g., 15-30 minutes) and perform a Western blot for phosphorylated p38 and a downstream MK2 substrate like HSP27.
-
-
Consider Alternative Signaling Pathways: Your stimulus might be inducing cytokine production through pathways that are not dependent on MK2.
-
Recommended Action: Review the literature for your specific stimulus and cell type to see if other pathways (e.g., NF-κB, JNK) are also involved. You may need to use a combination of inhibitors to fully block cytokine production.
-
Visualizing Pathways and Workflows
This compound's Mechanism of Action
The diagram below illustrates the p38 MAPK signaling cascade, highlighting the specific point of inhibition by this compound and its selective effect on downstream targets.
Caption: this compound selectively inhibits p38α-mediated activation of MK2.
Troubleshooting Workflow for Unexpected Phenotypes
This workflow provides a logical sequence of experiments to determine if an observed cellular response is an off-target effect of this compound.
Caption: A decision tree for troubleshooting potential off-target effects.
Quantitative Data Summary
Table 1: In Vitro and In Vivo Concentrations of this compound
This table summarizes concentrations used in preclinical studies. These values can serve as a starting point for designing new experiments.
| Experimental System | Concentration/Dose | Observed Effect | Reference |
| Bone Marrow-Derived Macrophages (BMMs) | 1 and 10 µM | Decreased IL-1β expression | [2] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 0.4 nM - 1 µM | Reduced IL-1β secretion | [2] |
| Mice (in vivo) | 1000 ppm (p.o.) | Blocked LPS-induced TNF-α expression | [2] |
| Mice (in vivo) | 10 and 20 mg/kg (p.o.) | Increased bone density; prevented osteopenia | [2] |
Table 2: Common Treatment-Emergent Adverse Events (Phase 2a Clinical Trial)
This data from a clinical trial in patients with Hidradenitis Suppurativa can provide insight into potential systemic effects at therapeutic doses.[10]
| Adverse Event | Frequency in this compound Group | Severity |
| Dizziness | 16.7% | Majority mild to moderate; transient |
| Diarrhea | 12.5% | Majority mild to moderate; transient |
| Headache | 12.5% | Majority mild to moderate; transient |
| Creatine Phosphokinase (CPK) Elevation | 10.4% | Majority mild to moderate; transient |
| Acne | 10.4% | Majority mild to moderate |
Experimental Protocols
Protocol 1: Western Blot for p38 Pathway Selectivity
Objective: To determine if this compound selectively inhibits MK2 activation while sparing PRAK and ATF2 in your cell system.
Materials:
-
Cell line of interest
-
This compound (and vehicle control, e.g., DMSO)
-
Appropriate cell stimulus (e.g., Lipopolysaccharide (LPS), Anisomycin)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies:
-
Anti-phospho-HSP27 (Ser82) (as a marker for MK2 activity)
-
Anti-phospho-PRAK (Thr182)
-
Anti-phospho-ATF2 (Thr71)
-
Anti-Total HSP27, PRAK, ATF2, p38 (for loading controls)
-
Anti-phospho-p38 MAPK (Thr180/Tyr182) (to confirm pathway activation)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Starve cells in low-serum media for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 1-2 hours.
-
-
Stimulation:
-
Add the stimulus (e.g., 1 µg/mL LPS) for a pre-determined optimal time (e.g., 15-30 minutes) to activate the p38 pathway. Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C, according to manufacturer's recommendations.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Compare the band intensity for p-HSP27, p-PRAK, and p-ATF2 across the different treatment groups.
-
Expected Result for Selectivity: this compound should cause a dose-dependent decrease in the p-HSP27 signal while the signals for p-PRAK and p-ATF2 remain unchanged compared to the stimulated vehicle control. The p-p38 signal should be present in all stimulated samples, confirming pathway activation. Normalize phosphorylated protein levels to their total protein counterparts.
-
References
- 1. This compound | C25H22ClF2N5O3 | CID 86291496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aclaris Therapeutics Announces Top-line Results from 12-Week Phase 2b Trial of Oral this compound (ATI-450) for Moderate to Severe Rheumatoid Arthritis and Provides Corporate Update | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 4. Aclaris’ stocks plummet after this compound discontinuation [clinicaltrialsarena.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. This compound - Aclaris Therapeutics - AdisInsight [adisinsight.springer.com]
- 7. Facebook [cancer.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aclaris Therapeutics Announces Preliminary Topline Data [globenewswire.com]
Validation & Comparative
A Comparative Guide to TAK1 Inhibitors and the Distinct Mechanism of Zunsemetinib
For researchers and drug development professionals exploring therapeutic interventions in inflammatory diseases and cancer, a clear understanding of molecular targets within key signaling pathways is paramount. This guide provides a comparative analysis of several prominent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory signaling. It also clarifies the distinct mechanism of Zunsemetinib, a compound initially queried as a TAK1 inhibitor, which instead targets the downstream MK2 pathway.
Executive Summary
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a pivotal kinase in the MAP3K family that integrates signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, to activate downstream pathways such as NF-κB and MAPKs (JNK, p38).[1][2] Its central role has made it an attractive therapeutic target. A number of small molecule inhibitors have been developed to target TAK1, with varying degrees of potency and selectivity.[3][4]
It is important to note that this compound (ATI-450) is not a TAK1 inhibitor. It is an orally bioavailable small molecule that inhibits the mitogen-activated protein kinase-activated protein kinase 2 (MK2), a substrate of p38 MAPK, which is downstream of TAK1.[5][6] this compound's mechanism involves inhibiting the p38/MK2 complex, thereby preventing the production of pro-inflammatory cytokines.[5][7] Due to a lack of efficacy in Phase 2b clinical trials for rheumatoid arthritis, its development for this and other inflammatory indications has been discontinued.[8]
This guide will first compare several key TAK1 inhibitors and then briefly discuss the mechanism and clinical findings related to this compound.
Comparative Analysis of TAK1 Inhibitors
The development of TAK1 inhibitors has evolved from non-selective natural products to highly selective synthetic molecules. The primary modalities of inhibition include irreversible covalent binding and reversible ATP-competitive inhibition (Type I and Type II).
Data Presentation: Potency and Selectivity
The following table summarizes the biochemical potency (IC50) of several well-characterized TAK1 inhibitors.
| Inhibitor | TAK1 IC50 (nM) | Other Notable Targets (IC50 in nM) | Inhibitor Type | Reference |
| 5Z-7-Oxozeaenol | ~20-30 | MEK1, other kinases with active site cysteines | Covalent, Irreversible | [9][10] |
| Takinib | 9 | Highly Selective | Reversible, ATP-competitive | [11][12] |
| HS-276 | 8 | CLK2 (29), GCK (33) | Reversible, ATP-competitive | [11] |
| NG-25 | 22 | MAP4K2 (22) | Type II, Reversible | [9][13] |
| AZ-TAK1 | <100 | Unselective (inhibited 10/30 kinases <100 nM) | Not Specified | [9] |
Key TAK1 Inhibitors: A Closer Look
-
5Z-7-Oxozeaenol : A natural product that acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys174) in the ATP-binding pocket of TAK1.[9][10] While potent, its utility can be limited by a lack of selectivity, as other kinases possess similarly located cysteines.[9]
-
Takinib : A highly selective and potent TAK1 inhibitor.[11][12] Its development marked a significant step forward in creating pharmacological tools to probe TAK1 function with greater precision.[14] However, its poor oral bioavailability limited its in vivo applications.[11]
-
HS-276 : An orally bioavailable analog of Takinib developed to overcome the limitations of the parent compound. It retains high potency and selectivity for TAK1 and has demonstrated efficacy in a mouse model of inflammatory arthritis.[11]
-
NG-25 : A Type II inhibitor of TAK1, meaning it binds to the "DFG-out" conformation of the kinase.[9] It exhibits dual activity against TAK1 and MAP4K2 with similar potencies.[13]
Signaling Pathways and Experimental Workflows
TAK1 Signaling Pathway
TAK1 is a central convergence point for multiple pro-inflammatory signaling cascades. Upon stimulation by cytokines like TNF-α or IL-1β, or by pathogen-associated molecular patterns (PAMPs) via Toll-like receptors (TLRs), a series of receptor-proximal events lead to the recruitment and activation of the TAK1 complex, which includes the regulatory subunits TAB1, TAB2, or TAB3.[1][14][15] Activated TAK1 then phosphorylates and activates two major downstream pathways: the IKK complex (leading to NF-κB activation) and the MKKs (leading to p38 and JNK activation).[1][16] These pathways culminate in the transcription of genes encoding inflammatory mediators.[11]
Experimental Protocols
A common method to assess the efficacy of TAK1 inhibitors is to measure the inhibition of downstream signaling events or cytokine production in a relevant cell line, such as THP-1 human macrophages, upon inflammatory stimulation.
Protocol: Inhibition of Cytokine Production in THP-1 Cells
-
Cell Culture and Differentiation : Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS. To differentiate them into macrophage-like cells, they are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.[7]
-
Inhibitor Pre-treatment : Differentiated THP-1 cells are pre-treated with various concentrations of the TAK1 inhibitor (e.g., HS-276) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Inflammatory Stimulation : Cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL), to activate the TLR4-TAK1 pathway.[11][14]
-
Sample Collection : After a defined incubation period (e.g., 4-24 hours), the cell culture supernatant is collected to measure secreted cytokines.
-
Cytokine Quantification : The concentration of pro-inflammatory cytokines, such as TNF-α or IL-6, in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis : The percentage of cytokine inhibition for each inhibitor concentration is calculated relative to the vehicle-treated, LPS-stimulated control. The IC50 value, representing the concentration of inhibitor required to reduce cytokine production by 50%, is then determined by non-linear regression analysis.
This compound: An MK2 Pathway Inhibitor
This compound functions further downstream in the p38 MAPK pathway, which is itself activated by TAK1. It is a selective inhibitor of the p38α/MK2 complex.[5][6] This mechanism also leads to the inhibition of pro-inflammatory cytokines, including TNF-α, IL-1, and IL-6.[5]
Despite a promising mechanism of action, this compound did not meet its primary or secondary endpoints in a Phase 2b trial for moderate to severe rheumatoid arthritis.[17] Similarly, a Phase 2a study in patients with hidradenitis suppurativa also failed to meet its endpoints.[18] These results led to the discontinuation of the this compound development program for these inflammatory diseases. The compound is, however, being investigated in early-phase clinical trials for certain types of cancer, such as metastatic breast cancer.[5][19]
Conclusion
For researchers targeting the upstream inflammatory signaling node, selective and potent TAK1 inhibitors like Takinib and its orally bioavailable analog HS-276 represent valuable tools. The choice of inhibitor should be guided by the specific experimental context, considering factors such as desired selectivity, mode of inhibition (reversible vs. irreversible), and the need for in vivo bioavailability. While this compound also modulates inflammatory cytokine production, it does so through a distinct, downstream mechanism by inhibiting the MK2 pathway. The clinical outcomes of this compound underscore the complexities of translating preclinical promise into therapeutic efficacy in complex inflammatory diseases.
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAK1 selective inhibition: state of the art and future opportunities. | Semantic Scholar [semanticscholar.org]
- 5. This compound | C25H22ClF2N5O3 | CID 86291496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. benchchem.com [benchchem.com]
- 8. Aclaris’ stocks plummet after this compound discontinuation [clinicaltrialsarena.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. investor.aclaristx.com [investor.aclaristx.com]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. Facebook [cancer.gov]
A Comparative Guide to Zunsemetinib and Selective TAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug Zunsemetinib (ATI-450) with known selective inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). It is important to note at the outset that this compound is not a TAK1 inhibitor. Instead, it is a selective inhibitor of the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) pathway. This guide will first clarify the distinct mechanisms of action of this compound and TAK1 inhibitors, and then present a comparative analysis of their selectivity and the experimental methods used to validate their targets.
Mechanism of Action: this compound vs. TAK1 Inhibitors
This compound selectively inhibits the p38α/MK2 signaling pathway. It does not directly inhibit the kinase activity of p38α, but rather binds to the p38α/MK2 complex, preventing the p38α-mediated phosphorylation and activation of MK2.[1][2][3] This substrate-selective inhibition spares other p38α substrates like PRAK and ATF2.[3] The downstream effect of MK2 inhibition is the reduced production of pro-inflammatory cytokines such as TNFα, IL-1β, IL-6, and IL-8.
TAK1 inhibitors, on the other hand, directly target the ATP-binding site of TAK1, a key kinase in the signaling cascades of pro-inflammatory cytokines like TNF-α and IL-1β, as well as Toll-like receptors (TLRs). By inhibiting TAK1, these compounds block the activation of downstream pathways, including NF-κB and other MAPKs like p38 and JNK.
Below is a diagram illustrating the distinct signaling pathways targeted by this compound and TAK1 inhibitors.
Comparative Selectivity Profile
The selectivity of a kinase inhibitor is crucial for its efficacy and safety. An ideal inhibitor will potently target its intended kinase with minimal off-target effects.
This compound (MK2 Pathway Inhibitor)
TAK1 Inhibitors
In contrast, quantitative kinase selectivity data is available for several TAK1 inhibitors. The table below summarizes the inhibitory activity of selected TAK1 inhibitors against TAK1 and other kinases.
| Inhibitor | Target Kinase | IC50/Ki (nM) | Off-Target Kinases (IC50/Ki in nM) | Reference |
| HS-276 | TAK1 | Ki: 2.5, IC50: 8.25 | CLK2 (29), GCK (33), ULK2 (63), MAP4K5 (125), IRAK1 (264), NUAK (270) | |
| Takinib | TAK1 | IC50: 9.5 | IRAK4 (120), IRAK1 (390) | [5] |
| AZ-TAK1 | TAK1 | IC50: 9 | JAK2 (180). Considered relatively unselective, inhibiting 10 out of 30 kinases tested at <100 nM. | [6][7] |
| 5Z-7-Oxozeaenol | TAK1 | Covalent | Inhibited 12 of 85 kinases tested by at least 50% at 1 µM. | [8] |
Experimental Protocols for Validating Specificity
Validating the specificity of a kinase inhibitor involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of its target kinase.
Objective: To determine the IC50 value of an inhibitor against a panel of purified kinases.
Methodology:
-
Assay Platform: A common method is a radiometric assay, such as the ³³PanQinase™ activity assay, or a fluorescence-based assay like ADP-Glo™.[9]
-
Reaction Mixture: The reaction typically contains the purified kinase, a specific substrate (peptide or protein), and ATP (often at its Km concentration for the kinase).
-
Inhibitor Addition: The inhibitor is added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by adding a mix of radiolabeled ([γ-³³P]ATP) and unlabeled ATP and incubated for a set time at a controlled temperature.[9]
-
Detection:
-
Radiometric Assay: The reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate. The amount of incorporated radiolabel is then quantified.
-
ADP-Glo™ Assay: After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to kinase activity.
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration to determine the IC50 value.
Western Blotting
Western blotting is used to assess the phosphorylation status of downstream targets in a signaling pathway within a cellular context.
Objective: To confirm that the inhibitor blocks the intended signaling pathway in cells.
Methodology:
-
Cell Culture and Treatment: Cells are treated with the inhibitor at various concentrations for a specific duration, followed by stimulation with an appropriate agonist (e.g., LPS or IL-1β) to activate the target pathway.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target's downstream substrate (e.g., phospho-p38, phospho-MK2, or phospho-IκBα) and a primary antibody for the total protein as a loading control.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: The band intensities are quantified to determine the ratio of phosphorylated protein to total protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.
Objective: To confirm target engagement by assessing the thermal stabilization of the target protein upon inhibitor binding.
Methodology:
-
Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.
-
Heating: The treated cells are heated to various temperatures, causing proteins to denature and precipitate. Ligand-bound proteins are generally more resistant to thermal denaturation.[1]
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.[1]
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other protein detection methods.[1]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]
Below is a workflow diagram for a Cellular Thermal Shift Assay.
References
- 1. investor.aclaristx.com [investor.aclaristx.com]
- 2. Aclaris Therapeutics Announces ATI-450 (MK2 pathway Inhibitor) publication in the Journal Cancer Research | Aclaris Therapeutics, Inc. [aclaristherapeuticsinc.gcs-web.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the MK2 Inhibitor ATI-450 in Healthy Subjects: A Placebo-Controlled, Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. confluencediscovery.com [confluencediscovery.com]
Zunsemetinib vs. Biological DMARDs in Arthritis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational small molecule zunsemetinib and established biological disease-modifying antirheumatic drugs (DMARDs) in the context of arthritis models. While direct head-to-head preclinical studies are not available in published literature, this document synthesizes available data to offer a comparative overview of their mechanisms of action, preclinical and clinical findings, and the experimental protocols used to evaluate such therapies.
Overview and Mechanism of Action
This compound is an orally available small molecule that acts as a selective inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway.[1][2] This pathway is a critical downstream effector of p38 MAPK signaling, and its inhibition is designed to broadly suppress the synthesis of multiple pro-inflammatory cytokines, including TNFα, IL-1α, IL-1β, IL-6, and IL-17.[3][4] In contrast, biological DMARDs are typically monoclonal antibodies or fusion proteins that target specific individual cytokines or cell surface molecules involved in the inflammatory cascade of arthritis.[5][6][7]
This fundamental difference in their mechanism—broad-acting oral small molecule versus highly specific injectable biologic—forms the basis of their comparative profiles.
Signaling Pathway Diagrams
Comparative Efficacy in Arthritis Models
Direct comparative preclinical data for this compound against biological DMARDs in a single study is unavailable. Therefore, this section presents a summary of their individual performance in arthritis models. The Collagen-Induced Arthritis (CIA) model in mice is a standard and widely used preclinical model for rheumatoid arthritis, as it shares many pathological and immunological features with the human disease.[8][9][10]
Preclinical Data Summary
| Feature | This compound (MK2 Inhibitor) | TNFα Inhibitors (e.g., Etanercept, Adalimumab) | IL-17A Inhibitors (e.g., Secukinumab) |
| Target | MK2 Pathway (downstream of p38 MAPK)[1] | TNFα cytokine | IL-17A cytokine[7] |
| Effect on Cytokines | Broad inhibition of TNFα, IL-1, IL-6, IL-17 synthesis[3] | Specific neutralization of TNFα | Specific neutralization of IL-17A[7] |
| CIA Model Efficacy | Preclinical data in arthritis models not extensively published. In vivo studies have shown it blocks LPS-induced TNFα expression and increases bone density in other models.[1] | Dose-dependent reduction in clinical arthritis scores, paw swelling, and joint damage.[11][12] Significant reduction in inflammatory cell infiltration and bone erosion in histological analyses.[11] | Dose-dependent reduction in clinical arthritis scores.[13] Neutralizing IL-17 completely abrogated disease in some CIA models, highlighting its crucial role.[14][15] |
| Administration Route | Oral[1] | Subcutaneous or Intravenous Injection[6] | Subcutaneous Injection[6] |
Clinical Data Summary in Rheumatoid Arthritis
| Feature | This compound | TNFα Inhibitors & IL-17A Inhibitors |
| Development Status for RA | Discontinued[2] | Approved and widely used[6] |
| Phase IIb Trial Results (ATI-450-RA-202) | Did not meet primary (ACR20) or secondary efficacy endpoints at 12 weeks compared to placebo.[2] | Have demonstrated significant efficacy in achieving ACR20, ACR50, and ACR70 responses, leading to regulatory approval and establishment as standard of care.[16] |
Experimental Protocols
A standardized protocol for the Collagen-Induced Arthritis (CIA) model in mice is crucial for evaluating and comparing the efficacy of novel therapeutics.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol is a widely accepted method for inducing an autoimmune arthritis that mimics human rheumatoid arthritis.
Materials:
-
Collagen: Bovine or chicken type II collagen, dissolved in 0.05 M acetic acid.[8]
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).[9]
-
Reagents: Anesthetic, syringes, and needles.
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of type II collagen and CFA (1:1 ratio).
-
Anesthetize the mice.
-
Administer a 100 µL intradermal injection of the emulsion at the base of the tail.[9]
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen and IFA (1:1 ratio).
-
Administer a 100 µL intradermal injection at a different site near the base of the tail.[9]
-
-
Monitoring and Scoring:
-
Therapeutic Intervention:
-
Prophylactic Dosing: Treatment begins before or at the time of the primary immunization.
-
Therapeutic Dosing: Treatment begins after the onset of clinical signs of arthritis.
-
-
Endpoint Analysis:
-
Collect blood samples for analysis of serum cytokines and anti-collagen antibodies.[18]
Conclusion
This compound, with its broad-spectrum inhibition of pro-inflammatory cytokines via the MK2 pathway, represented a novel oral therapeutic strategy for inflammatory diseases. However, its clinical development for rheumatoid arthritis was halted due to a lack of efficacy in Phase IIb trials.[2]
Biological DMARDs, such as TNFα and IL-17A inhibitors, have demonstrated robust efficacy in both preclinical arthritis models and clinical trials, leading to their established role in the management of rheumatoid arthritis.[16] Their targeted approach, while highly effective, is specific to a single cytokine pathway.
The comparison highlights a trade-off between the convenience and broad action of an oral small molecule like this compound and the potent, specific efficacy of injectable biological DMARDs. While this compound's mechanism showed promise in preclinical rationale by targeting multiple inflammatory mediators, this did not translate into clinical benefit for rheumatoid arthritis patients. Future research in this area may focus on more refined targeting of intracellular signaling pathways or patient stratification to identify populations that may benefit from such mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Aclaris Therapeutics Announces Preliminary Topline Data from 12-Week Phase 2a Study of Oral this compound (ATI-450) for Moderate to Severe Hidradenitis Suppurativa | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 4. A Study to Investigate the Safety, Tolerability, and Pharmacokinetics of this compound, an Investigational Oral MK2 Inhibitor, at 80 Mg and 120 Mg Twice Daily Dose Levels in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 5. Anti-Rheumatic potential of biological DMARDS and protagonistic role of bio-markers in early detection and management of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatments for rheumatoid arthritis: Traditional DMARDS vs. biologics [medicalnewstoday.com]
- 7. researchgate.net [researchgate.net]
- 8. chondrex.com [chondrex.com]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.criver.com [assets.criver.com]
- 12. Collagen II antibody-induced arthritis in Tg1278TNFko mice: optimization of a novel model to assess treatments targeting human TNFα in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined Blockade of TNFα and IL-17A Ameliorates Progression of Collagen-Induced Arthritis without Causing Serious Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of pathogenic IL-17 responses in collagen-induced arthritis: roles of endogenous interferon-gamma and IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of immune induction of collagen-induced arthritis in IL-17-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rheumatoid arthritis - Wikipedia [en.wikipedia.org]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zunsemetinib and 5Z-7-Oxozeaenol for Researchers
In the landscape of kinase inhibitor research, Zunsemetinib (ATI-450) and 5Z-7-Oxozeaenol stand out as critical tool compounds for dissecting inflammatory and cell signaling pathways. While both molecules ultimately impinge upon the broader mitogen-activated protein kinase (MAPK) cascade, they do so by targeting distinct upstream kinases, offering researchers unique modalities for pathway interrogation. This guide provides a comprehensive comparison of this compound and 5Z-7-Oxozeaenol, presenting their mechanisms of action, quantitative performance data, and detailed experimental protocols to support further investigation.
Mechanism of Action: Targeting Different Nodes of the MAPK Signaling Cascade
This compound is an orally active and selective inhibitor of the p38α mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway.[1] Its unique mechanism involves binding to the interface of the p38α-MK2 complex, which forms with high affinity upon cellular stress or inflammatory stimuli.[2][3] This binding selectively blocks the p38α-mediated phosphorylation and activation of MK2, while sparing other p38α substrates like ATF2.[1] By inhibiting the MK2 pathway, this compound effectively curtails the production of a host of pro-inflammatory cytokines, including TNFα, IL-1β, and IL-6.
In contrast, 5Z-7-Oxozeaenol is a natural product of fungal origin that acts as a potent and irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[4] TAK1 is a key upstream kinase in the MAPK signaling cascade, responsible for activating both the NF-κB and JNK/p38 pathways in response to stimuli like TNF-α and IL-1β. 5Z-7-Oxozeaenol forms a covalent bond with a cysteine residue in the ATP-binding pocket of TAK1, leading to its irreversible inactivation.[4] This upstream inhibition results in a broad blockade of downstream inflammatory signaling.
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for this compound and 5Z-7-Oxozeaenol, highlighting their potency and selectivity.
Table 1: Biochemical Potency of this compound and 5Z-7-Oxozeaenol
| Compound | Target | Assay Type | IC50 | Reference |
| This compound (ATI-450) | p38α/MK2 Pathway | Cellular assays | Specific IC50 not publicly disclosed | [5] |
| 5Z-7-Oxozeaenol | TAK1 | Biochemical Kinase Assay | 8 nM |
Table 2: Kinase Selectivity Profile of 5Z-7-Oxozeaenol
| Kinase | IC50 (nM) |
| TAK1 | 8.1 |
| VEGFR2 | 52 |
| MEK1 | 411 |
A detailed, broad kinase selectivity panel for this compound is not publicly available, however, it is reported to be highly selective for the p38α/MK2 pathway, sparing other p38α substrates.[1]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the points of intervention for this compound and 5Z-7-Oxozeaenol within their respective signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of this compound and 5Z-7-Oxozeaenol.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of the target kinase (MK2 or TAK1) by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human p38α/MK2 or TAK1/TAB1 enzyme complex
-
Peptide substrate for the respective kinase (e.g., HSP27tide for MK2, Myelin Basic Protein for TAK1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound or 5Z-7-Oxozeaenol stock solutions (in DMSO)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of the respective enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Zunsemetinib: A Comparative Analysis of its Efficacy Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zunsemetinib (also known as ATI-450), a selective inhibitor of the p38α mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway, with other alternative inhibitors. The data presented herein is intended to assist researchers in evaluating the potential of this compound for their studies. While this compound has been investigated for various immuno-inflammatory diseases, its development for several of these indications has been discontinued (B1498344) due to clinical trial outcomes.[1][2] However, its distinct mechanism of action continues to make it a compound of interest for research purposes, particularly in oncology.[3]
Mechanism of Action: Targeting the p38/MK2 Inflammatory Pathway
This compound is a selective inhibitor of the p38α/MK2 signaling pathway. It functions by binding to the p38α-MK2 complex, which prevents the p38α-mediated phosphorylation and subsequent activation of MK2. This blockade inhibits the downstream signaling cascade responsible for the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4] This targeted approach aims to modulate the inflammatory response with potentially greater specificity than broader p38 MAPK inhibitors.
Below is a diagram illustrating the p38/MK2 signaling pathway and the point of inhibition by this compound.
References
- 1. Aclaris Therapeutics Announces Top-line Results from 12-Week Phase 2b Trial of Oral this compound (ATI-450) for Moderate to Severe Rheumatoid Arthritis and Provides Corporate Update | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 2. Aclaris’ stocks plummet after this compound discontinuation [clinicaltrialsarena.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide: Zunsemetinib vs. IKK Inhibitors in NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a critical role in immunity, cell proliferation, and survival. Its dysregulation is implicated in a host of inflammatory diseases and cancers, making it a prime therapeutic target. Inhibition of this pathway has been a major focus of drug development, with two distinct strategies emerging: direct inhibition of the IκB kinase (IKK) complex and modulation of upstream signaling cascades.
This guide provides an objective, data-driven comparison between direct IKK inhibitors and Zunsemetinib, a selective inhibitor of the upstream p38/MAPK-activated protein kinase 2 (MK2) pathway. We will explore their distinct mechanisms of action, compare their performance based on experimental data, and provide detailed methodologies for key assays.
Differentiating Mechanisms of Action
The primary distinction between this compound and IKK inhibitors lies in their point of intervention within the broader inflammatory signaling network.
IKK Inhibitors: Direct Blockade of the NF-κB Gateway
The IKK complex, composed of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO (IKKγ), is the central gatekeeper of the canonical NF-κB pathway. Upon activation by pro-inflammatory stimuli like TNFα or IL-1β, the IKK complex phosphorylates the inhibitor of κB (IκBα).[1] This phosphorylation event tags IκBα for proteasomal degradation, releasing the NF-κB (typically p65/p50) dimer to translocate into the nucleus and initiate the transcription of pro-inflammatory genes.[2]
IKK inhibitors function by directly binding to the catalytic subunits (primarily IKKβ) and blocking their kinase activity.[2] This action prevents IκBα phosphorylation and degradation, effectively locking NF-κB in an inactive state in the cytoplasm.[2] The therapeutic strategy is a direct and potent shutdown of the canonical NF-κB signaling cascade.
This compound: Modulating Upstream Inflammatory Inputs
This compound (also known as ATI-450) does not directly inhibit the IKK complex. Instead, it is a selective inhibitor of the p38α mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway.[3][4] The p38/MK2 pathway is a critical regulator of the synthesis and stability of pro-inflammatory cytokine mRNAs, including TNFα and IL-6.[5]
By inhibiting the MK2 pathway, this compound reduces the production of these key cytokines. Since cytokines like TNFα are powerful upstream activators of the IKK/NF-κB pathway, this compound's effect on NF-κB signaling is indirect. It works by dampening the inflammatory signals that trigger NF-κB activation, rather than blocking the NF-κB activation machinery itself.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct points of intervention for IKK inhibitors and this compound.
References
A Comparative Analysis of Zunsemetinib and Novel TAK1 Inhibitors in Inflammatory Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational drug Zunsemetinib and novel inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). A critical distinction to be made is that this compound is not a TAK1 inhibitor; it is an inhibitor of the downstream effector kinase, Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2). This guide will elucidate their distinct mechanisms of action, present available potency and selectivity data, and detail relevant experimental protocols to aid in the research and development of novel anti-inflammatory therapeutics.
Distinct Mechanisms of Action: Targeting Different Nodes in the Inflammatory Cascade
Inflammatory responses are mediated by complex signaling networks. Both the MK2 and TAK1 pathways are crucial in the production of pro-inflammatory cytokines, but they represent different points of intervention.
This compound (ATI-450): An MK2 Pathway Inhibitor
This compound is an orally active small molecule that selectively inhibits the p38α mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway.[1] It functions by selectively blocking the activation of MK2 by p38α MAPK, while not affecting the activation of other p38α substrates like PRAK and ATF2. The p38/MK2 signaling cascade is a key regulator of the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2] By inhibiting MK2, this compound aims to reduce the production of these key inflammatory mediators.[2] However, the clinical development of this compound for inflammatory diseases was discontinued (B1498344) due to a lack of efficacy in Phase 2b trials.[2]
Novel TAK1 Inhibitors: Targeting an Upstream Kinase
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and acts as a central signaling node in inflammatory pathways.[3] It is activated by a variety of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[3] Activated TAK1, in turn, phosphorylates and activates downstream targets, including the IκB kinase (IKK) complex (leading to NF-κB activation) and other MAPKs like p38 and JNK.[3] Inhibition of TAK1 represents a more upstream intervention point compared to MK2 inhibition, with the potential to block multiple downstream inflammatory signaling branches. Several novel TAK1 inhibitors, such as Takinib and HS-276, have been developed and are being investigated for their therapeutic potential in inflammatory diseases and cancer.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Distinct signaling pathways targeted by this compound and novel TAK1 inhibitors.
Caption: Generalized experimental workflow for evaluating kinase inhibitors.
Comparative Data on Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for this compound and novel TAK1 inhibitors. Direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.
Table 1: this compound (MK2 Pathway Inhibitor) - Cellular Activity
| Cell Type | Stimulant | Cytokine Inhibited | Cellular IC50 | Reference |
| Human PBMC | - | IL-1β secretion | 0.4 nM - 1 µM (range) | |
| WT and NOM ID BMMs | - | IL-1β expression | 1 and 10 µM (concentrations tested) |
Note: Specific IC50 values for this compound in standardized in vitro kinase assays are not consistently reported in the public domain.
Table 2: Novel TAK1 Inhibitors - Potency and Selectivity
| Inhibitor | Target | Ki | Biochemical IC50 | Cellular IC50 (Cytokine Inhibition) | Selectivity Highlights | Reference |
| HS-276 | TAK1 | 2.5 nM | 8.25 nM | TNF: 138 nM, IL-6: 201 nM, IL-1β: 234 nM (in THP-1 cells) | Highly selective for TAK1 over a panel of 137 other kinases at 10 µM. | [4][5] |
| Takinib | TAK1 | - | 9.5 nM | - | Preferentially inhibits TAK1 over IRAK4 (IC50: 120 nM) and IRAK1 (IC50: 390 nM). | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are generalized protocols for key experiments.
In Vitro Kinase Assay (for TAK1 Inhibitors)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
-
Principle: A purified recombinant kinase (e.g., TAK1-TAB1 complex) is incubated with a substrate (e.g., a generic peptide or protein substrate like Myelin Basic Protein), ATP (often radiolabeled), and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the inhibitor's potency (IC50).
-
Materials:
-
Purified recombinant TAK1-TAB1 enzyme
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., Myelin Basic Protein)
-
ATP (with a radioactive isotope like ³²P or ³³P, or in a system with a luminescent readout like ADP-Glo™)
-
Test inhibitor (e.g., HS-276, Takinib) at various concentrations
-
96- or 384-well plates
-
Detection reagent (e.g., for luminescence) and plate reader
-
-
Procedure (General Steps):
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, add the kinase, substrate, and inhibitor dilutions in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction.
-
Quantify the amount of substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo™), a reagent is added to convert the ADP produced into a light signal, which is then measured by a luminometer.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
-
Cellular Cytokine Inhibition Assay
This assay measures the ability of a compound to inhibit the production and secretion of pro-inflammatory cytokines from cells.
-
Principle: Immune cells (e.g., human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage-like cell line like THP-1) are pre-treated with the test inhibitor and then stimulated with an inflammatory agent (e.g., Lipopolysaccharide - LPS) to induce cytokine production. The concentration of cytokines in the cell culture supernatant is then measured.
-
Materials:
-
Immune cells (e.g., PBMCs, THP-1 cells)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound, HS-276) at various concentrations
-
Inflammatory stimulant (e.g., LPS, TNF-α)
-
Multi-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
-
ELISA plate reader
-
-
Procedure (General Steps):
-
Seed the cells in a multi-well plate and allow them to adhere (if applicable).
-
Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with the inflammatory agent (e.g., LPS at 1 µg/mL).
-
Incubate the cells for a further period to allow for cytokine production and secretion (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of the target cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Plot the percentage of cytokine inhibition against the inhibitor concentration to determine the IC50 value.
-
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.[7][8]
-
Principle: Arthritis is induced in susceptible strains of mice (e.g., DBA/1) by immunization with type II collagen emulsified in Freund's adjuvant.[7][8] This leads to the development of an autoimmune inflammatory polyarthritis that shares pathological features with human rheumatoid arthritis.[7][9] The test compound is administered to the mice, and its effect on the development and severity of arthritis is monitored.
-
Materials:
-
Susceptible mouse strain (e.g., DBA/1)
-
Type II collagen (e.g., from chicken or bovine)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Test compound (e.g., HS-276) formulated for in vivo administration
-
Vehicle control
-
Standard-of-care control (e.g., methotrexate)
-
-
Procedure (General Steps):
-
Induction of Arthritis:
-
Day 0: Anesthetize the mice and administer a primary immunization of an emulsion of type II collagen and CFA, typically via intradermal injection at the base of the tail.
-
Day 21: Administer a booster immunization of an emulsion of type II collagen and IFA.[10]
-
-
Treatment:
-
Begin administration of the test compound, vehicle, or positive control at a predetermined time point (e.g., prophylactically from day 0, or therapeutically after the onset of clinical signs of arthritis). Administration can be via various routes, such as oral gavage or intraperitoneal injection.
-
-
Monitoring and Evaluation:
-
Regularly monitor the mice for the onset and severity of arthritis using a clinical scoring system (e.g., assessing paw swelling and erythema on a scale of 0-4 per paw).
-
Measure paw thickness using calipers.
-
At the end of the study, collect tissues (e.g., paws, serum) for further analysis.
-
-
Endpoint Analysis:
-
Histopathology: Process the joints for histological analysis to assess inflammation, cartilage damage, bone erosion, and pannus formation.[11]
-
Biomarker Analysis: Measure levels of inflammatory cytokines and anti-collagen antibodies in the serum.
-
-
Conclusion
This compound and novel TAK1 inhibitors represent two distinct strategies for targeting inflammatory signaling pathways. While this compound targets the downstream p38/MK2 axis, TAK1 inhibitors act at a more upstream point, offering the potential for broader inhibition of inflammatory responses. The data presented in this guide highlights the potency and selectivity of emerging TAK1 inhibitors like HS-276. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other novel anti-inflammatory compounds. As research in this area progresses, a deeper understanding of the nuances of these signaling pathways will be critical for the development of effective and safe therapeutics for a range of inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Takinib | Cell Signaling Technology [cellsignal.com]
- 7. chondrex.com [chondrex.com]
- 8. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 9. In‐vivo quantitative assessment of the therapeutic response in a mouse model of collagen‐induced arthritis using 18F‐fluorodeoxyglucose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice - PMC [pmc.ncbi.nlm.nih.gov]
Zunsemetinib Therapeutic Window: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic window of Zunsemetinib, a selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2). Despite its development for several inflammatory diseases being discontinued, an examination of its mechanism and available data offers valuable insights for the broader field of kinase inhibitor research.
This compound is an orally bioavailable small molecule that targets the p38 MAPK/MK2 signaling pathway, a critical regulator of pro-inflammatory cytokine production.[1] By inhibiting MK2, this compound was developed to suppress the synthesis of key inflammatory mediators such as TNF-α, IL-1β, IL-6, and IL-17.[2][3] However, Phase IIb clinical trials in rheumatoid arthritis (RA) and psoriatic arthritis were terminated due to a lack of efficacy.[4][5] This guide will delve into the available data to retrospectively assess its therapeutic window and compare it with established treatments for rheumatoid arthritis, a primary indication for which this compound was investigated.
This compound's Signaling Pathway
The primary mechanism of action for this compound involves the inhibition of the MK2 pathway. The following diagram illustrates this signaling cascade.
Comparative Therapeutic Window Analysis
A therapeutic window represents the range of doses at which a drug is effective without being toxic. Due to the discontinuation of this compound's clinical development, comprehensive data to define its therapeutic window is limited. However, we can compile available preclinical and clinical findings and compare them to established RA therapies.
| Drug Class | Compound | Efficacy Metric (RA) | Key Toxicities / Adverse Events | Therapeutic Window Commentary |
| MK2 Inhibitor | This compound | Phase IIb (RA): Did not meet primary endpoint (ACR20 response).[5][6][7][8] | Dizziness, headache, diarrhea, elevated creatine (B1669601) phosphokinase.[2][9][10] Generally well-tolerated in Phase II studies.[2][9][10] | Narrow to Non-existent: The lack of clinical efficacy at tolerated doses suggests a very narrow or non-existent therapeutic window for RA. |
| Conventional Synthetic DMARD | Methotrexate (B535133) | ACR20 Response: ~60-70% (in combination) | Nausea, fatigue, liver enzyme elevation, myelosuppression. | Established but requires monitoring: A well-established therapeutic window, but requires regular monitoring for toxicity. |
| TNF-α Inhibitors | Adalimumab, Etanercept, etc. | ACR20 Response: ~60-70% (in combination) | Increased risk of serious infections, injection site reactions, potential for malignancies.[11] | Generally Favorable: A well-defined therapeutic window, with the primary concern being immunosuppression-related side effects. |
| JAK Inhibitors | Tofacitinib, Baricitinib, Upadacitinib | ACR20 Response: ~60-75% (monotherapy or combination) | Increased risk of serious infections (including herpes zoster), thrombosis, cardiovascular events, and malignancies.[12][13] | Effective but with significant safety concerns: A defined therapeutic window, but associated with a broader range of serious adverse events requiring careful patient selection and monitoring. |
Experimental Methodologies
Validating the therapeutic window of a novel compound like this compound involves a series of preclinical and clinical studies. Below are detailed protocols for key experiments typically employed.
In Vitro Cytokine Inhibition Assay
This assay is crucial for determining the potency of a compound in inhibiting the production of pro-inflammatory cytokines.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound for the production of TNF-α, IL-1β, and IL-6 in stimulated human peripheral blood mononuclear cells (PBMCs).
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Treatment: Seed PBMCs in 96-well plates and pre-incubate with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce cytokine production.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: Plot the cytokine concentrations against the this compound concentrations and determine the IC50 values using a non-linear regression model.
Collagen-Induced Arthritis (CIA) Animal Model
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of new therapeutic agents.
Objective: To assess the efficacy of this compound in reducing the clinical signs of arthritis in a mouse model.
Protocol:
-
Animals: Use DBA/1 mice, which are susceptible to CIA.
-
Induction of Arthritis:
-
On day 0, immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
On day 21, administer a booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment: Begin oral administration of this compound (e.g., 10 and 30 mg/kg daily) or vehicle control at the time of the booster injection.
-
Clinical Assessment: Monitor the mice for signs of arthritis (paw swelling, erythema, and joint stiffness) and score them on a scale of 0-4 per paw.
-
Histopathology: At the end of the study, sacrifice the mice and collect joint tissues for histopathological analysis to assess inflammation, pannus formation, and bone erosion.
-
Data Analysis: Compare the arthritis scores and histopathology results between the this compound-treated and vehicle-treated groups.
Experimental Workflow and Logical Relationships
The process of validating a therapeutic window follows a logical progression from in vitro characterization to in vivo and clinical assessment.
Conclusion
The case of this compound underscores the critical importance of a well-defined and clinically relevant therapeutic window. While demonstrating in vitro and preclinical activity, the lack of translation to clinical efficacy in rheumatoid arthritis at tolerated doses led to its discontinuation for this indication. This comparative guide highlights that while novel mechanisms of action are promising, a clear advantage in the therapeutic window over existing treatments is paramount for successful drug development in a competitive landscape like autoimmune diseases. The provided experimental frameworks serve as a foundational reference for researchers aiming to rigorously validate the therapeutic potential of new chemical entities.
References
- 1. Optimal dosage and route of administration of methotrexate in rheumatoid arthritis: a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common Questions About Taking Methotrexate for Rheumatoid Arthritis [creakyjoints.org]
- 3. Methotrexate for rheumatoid arthritis: Dose, safety, and more [medicalnewstoday.com]
- 4. Therapeutic Maintenance Level of Methotrexate in Rheumatoid Arthritis: A RBSMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNF inhibitor therapy for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. gpnotebook.com [gpnotebook.com]
- 12. researchgate.net [researchgate.net]
- 13. Rheumatoid Arthritis : Anti-TNF Therapy for the Treatment of RA [hopkinsarthritis.org]
Zunsemetinib: A Comparative Analysis of its Effects in Human vs. Mouse Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zunsemetinib (also known as ATI-450 or CDD-450) is an orally available, selective inhibitor of the p38α mitogen-activated protein kinase (MAPK)-activated protein kinase 2 (MK2) signaling pathway.[1][2] This pathway is a critical regulator of inflammatory responses, primarily through its role in the post-transcriptional regulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[3][4] By selectively targeting the interaction between p38α and MK2, this compound was developed to offer a more targeted anti-inflammatory effect compared to broad p38 MAPK inhibitors, potentially avoiding some of their associated toxicities.[4]
Despite promising preclinical and early clinical data, the development of this compound for inflammatory diseases was ultimately discontinued (B1498344) due to a lack of efficacy in Phase 2b clinical trials for rheumatoid arthritis and hidradenitis suppurativa.[5] This guide provides a comparative analysis of the available preclinical and clinical data on this compound's activity in both human and mouse cells, offering valuable insights for researchers in the field of inflammation and drug development.
Mechanism of Action
This compound selectively blocks the activation of MK2 by p38α MAPK. This prevents the phosphorylation of downstream MK2 substrates, such as tristetraprolin (TTP), which are involved in the stabilization of mRNAs encoding pro-inflammatory cytokines. The resulting mRNA instability leads to a reduction in the production of key inflammatory mediators.[3][4]
Quantitative Analysis of In Vitro and Ex Vivo Efficacy
The following tables summarize the available quantitative data on this compound's inhibitory activity in human and mouse cells. It is important to note that direct comparisons are challenging due to variations in experimental systems (e.g., cell types, stimuli, and assay conditions).
Table 1: Effect of this compound on Cytokine Production in Human Cells
| Cell Type | Stimulus | Cytokine Inhibited | Potency (IC80) | Reference |
| Human PBMCs (from CAPS patients) | Not specified | IL-1β | Not specified | [4] |
| Ex vivo stimulated whole blood (healthy subjects) | Not specified | TNFα, IL-1β, IL-8 | Trough drug levels at 50mg BID > IC80 | [2] |
| Ex vivo stimulated whole blood (healthy subjects) | Not specified | IL-6 | >50% inhibition | [2] |
Table 2: Effect of this compound on Cytokine Production in Mouse Cells
| Cell Type | Stimulus | Cytokine/Process Inhibited | Concentration | Reference |
| Bone Marrow-Derived Macrophages (BMMs) | Not specified | IL-1β mRNA | 1 and 10 µM | [1] |
| In vivo (NOMID mouse model) | Not specified | IL-1β (bone marrow) | Not specified | [4] |
| In vivo (LPS-induced endotoxemia) | LPS | TNF-α | 1,000 ppm (p.o.) | [1] |
| In vivo (NOMID mouse model) | Not specified | Osteoclastogenesis | 10 and 20 mg/kg (p.o.) | [1] |
Comparative Efficacy in Preclinical Models and Human Studies
Mouse and Rat Models
Preclinical studies in rodent models demonstrated significant anti-inflammatory and tissue-protective effects of this compound.
-
Neonatal-Onset Multisystem Inflammatory Disease (NOMID) Mouse Model: In a transgenic mouse model of this Cryopyrin-Associated Periodic Syndrome (CAPS), this compound attenuated disease-associated complications, including reducing bone marrow levels of IL-1β and preventing bone destruction.[4]
-
Rat Streptococcal Cell Wall Arthritis Model: this compound showed joint protective effects and preserved bone mineral density in this model of rheumatoid arthritis.[6]
-
LPS-Induced Endotoxemia in Mice: Oral administration of this compound blocked lipopolysaccharide (LPS)-induced TNF-α expression.[1]
Human Studies
In a Phase 1 study with healthy volunteers, this compound was generally well-tolerated and demonstrated dose-dependent inhibition of key inflammatory cytokines in ex vivo stimulated blood samples.[2] At a dose of 50mg twice daily, mean trough drug levels were above the IC80 for TNFα, IL-1β, and IL-8, and IL-6 production was inhibited by over 50%.[2] Furthermore, this compound was shown to inhibit IL-1β production in blood cells from patients with CAPS.[4]
Despite these promising pharmacodynamic effects, this compound failed to meet its primary and secondary efficacy endpoints in Phase 2b clinical trials for moderate to severe rheumatoid arthritis and hidradenitis suppurativa, which ultimately led to the discontinuation of its development for these indications.[5]
Experimental Protocols
In Vitro Cytokine Inhibition Assay (General Protocol)
This protocol is a generalized representation based on common methodologies for assessing cytokine inhibition.
-
Cell Isolation and Culture:
-
Human PBMCs: Isolate from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Mouse BMMs: Isolate bone marrow from the femurs and tibias of mice. Differentiate into macrophages by culturing for 7 days in DMEM supplemented with 10% FBS, antibiotics, and M-CSF.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 1 x 10^5 cells/well).
-
Pre-incubate cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate cells with an inflammatory agent such as LPS (e.g., 100 ng/mL).
-
Incubate for a specified period (e.g., 4-24 hours) at 37°C and 5% CO2.
-
Collect the cell culture supernatant for cytokine analysis.
-
Assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay) to control for cytotoxicity.
-
-
Cytokine Quantification:
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA or multiplex bead-based immunoassay kits.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion
This compound demonstrated clear on-target activity by inhibiting the p38α-MK2 pathway and subsequent pro-inflammatory cytokine production in both human and mouse cells. Preclinical studies in rodent models of inflammatory diseases showed promising efficacy. However, this did not translate into clinical benefit in Phase 2b trials for rheumatoid arthritis and hidradenitis suppurativa. The discrepancy between the robust preclinical and pharmacodynamic data and the lack of clinical efficacy highlights the complexities of translating findings from animal models and in vitro systems to human inflammatory diseases. This comparative analysis serves as a valuable resource for understanding the preclinical profile of a selective MK2 inhibitor and underscores the challenges in targeting this pathway for therapeutic intervention.
References
- 1. rupress.org [rupress.org]
- 2. Aclaris Therapeutics Announces Positive Results From Phase 1 Single and Multiple Ascending Dose Trial of ATI-450, an Investigational Oral MK2 Inhibitor | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 3. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical p38 Signaling, Activation, and Implications for Disease [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. rupress.org [rupress.org]
Confirming Zunsemetinib's On-Target Effects: A Comparative Guide Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
Zunsemetinib (formerly ATI-450) is an orally bioavailable small molecule inhibitor that selectively targets the mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway, a critical downstream effector of p38 MAPK signaling involved in inflammatory responses.[1][2] While the clinical development of this compound for certain inflammatory diseases has been discontinued (B1498344) due to lack of efficacy in Phase 2b trials, understanding its on-target effects remains crucial for the broader field of MK2 inhibition.[3] This guide provides a comparative analysis of this compound's mechanism of action and illustrates how genetic knockout models are the gold standard for validating the on-target effects of such inhibitors.
The p38/MK2 Signaling Pathway and this compound's Mechanism of Action
The p38 MAPK pathway is activated by cellular stress and inflammatory stimuli, leading to the phosphorylation and activation of MK2.[4] Activated MK2, in turn, phosphorylates downstream substrates, which results in the stabilization of mRNAs encoding for pro-inflammatory cytokines like TNFα, IL-1β, and IL-6.[4] this compound selectively inhibits the p38α-MK2 interaction, thereby preventing the activation of MK2 and subsequent production of these inflammatory mediators.[1][5]
References
- 1. Aclaris Therapeutics Announces ATI-450 (MK2 pathway Inhibitor) publication in Journal of Experimental Medicine | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Zunsemetinib: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Zunsemetinib are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the appropriate management of this compound waste.
This compound, an investigational oral MK2 inhibitor, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] Safety Data Sheets (SDS) from suppliers indicate minimal immediate hazards, with NFPA and HMIS ratings of 0 for health, fire, and reactivity.[1] However, as with any chemical used in research, adherence to standard safety protocols and proper disposal methods is crucial.
Safety and Handling Profile of this compound
While this compound is not classified as hazardous, general precautionary measures for handling chemicals should always be followed.[1] This includes the use of personal protective equipment to avoid contact and inhalation.
| Hazard Classification | Rating/Precaution | Source |
| GHS Classification | Not a hazardous substance or mixture | [1][2] |
| NFPA Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Personal Protective Equipment | Safety goggles with side-shields, protective gloves, impervious clothing | [2] |
| Environmental Precautions | Keep the product away from drains, water courses, or the soil | [2] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be conducted in accordance with local, regional, national, and international regulations.[3] For research institutions, consulting the Environmental Health and Safety (EHS) department is a critical first step to ensure compliance with guidelines such as the Resource Conservation and Recovery Act (RCRA).[4]
1. Initial Assessment and Segregation:
-
Consult Institutional EHS: Before initiating disposal, contact your institution's EHS office. They will provide specific guidance based on local regulations and institutional protocols.
-
Segregate Waste: Do not mix this compound waste with biohazardous, radioactive, or other hazardous chemical waste streams unless directed by your EHS department.[5]
2. Spill Management:
-
In the event of a spill, avoid the generation of dust.[3]
-
Wear appropriate personal protective equipment, including gloves and safety goggles.[2]
-
Sweep up or vacuum the spilled material and collect it in a suitable, labeled container for disposal.[3]
3. Disposal of Unused or Expired this compound (Solid Form):
-
Primary Recommended Method (Institutional): Transfer the waste to a designated and properly labeled container for chemical waste. This container will be collected by your institution's EHS for disposal, which is often high-temperature incineration.[4][6]
-
Alternative Method (If Permitted by EHS for Non-Hazardous Waste): If a drug take-back program is not available and your EHS confirms that landfill disposal is acceptable for non-hazardous materials, follow these steps:[7]
-
Remove the this compound from its original container.
-
Mix it with an undesirable substance such as used coffee grounds or kitty litter. This makes the drug less appealing to children and pets and unrecognizable to individuals who might go through the trash.[7]
-
Place the mixture in a sealable bag, empty can, or other container to prevent it from leaking.[7]
-
Dispose of the sealed container in the regular trash.
-
-
Empty Containers: Before discarding an empty container, scratch out all identifying information on the label to protect proprietary information.[7]
4. Disposal of this compound in Solution:
-
Do Not Pour Down the Drain: Never dispose of this compound solutions down the sink or into any watercourse.[2]
-
Collect for EHS Pickup: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container.
-
Consult EHS for Treatment: Your EHS department will provide instructions for the collection and disposal of the liquid waste, which may involve incineration or other specialized treatment methods.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
By adhering to these guidelines and maintaining open communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound waste, thereby protecting both your laboratory environment and the broader ecosystem.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. uspmsds.com [uspmsds.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. usbioclean.com [usbioclean.com]
- 6. iwaste.epa.gov [iwaste.epa.gov]
- 7. fda.gov [fda.gov]
Navigating the Safe Handling of Zunsemetinib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of Zunsemetinib, an orally active and selective p38α mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway inhibitor. This guide offers procedural, step-by-step guidance to directly address operational questions, from personal protective equipment (PPE) to disposal plans, fostering a secure research environment.
Essential Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety protocols to minimize any potential risks. The following table summarizes key safety and physical/chemical data for this compound.
| Parameter | Information | Reference |
| GHS Classification | Not a hazardous substance or mixture | |
| Signal Word | None | |
| Hazard Statements | None | |
| CAS Number | 1640282-42-3 | |
| Molecular Formula | C25H22ClF2N5O3 | |
| Molecular Weight | 513.92 g/mol | |
| Appearance | Crystalline solid | N/A |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Personal Protective Equipment (PPE) and Operational Plan
A comprehensive operational plan is critical for the safe handling of this compound. The following step-by-step guidance details the necessary PPE and procedures for researchers.
Engineering Controls:
-
Ventilation: Use this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended to avoid inhalation.
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible in the laboratory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile gloves). Change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, consider additional protective clothing.
-
Respiratory Protection: While not generally required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary for large-scale operations or in situations where dust generation is unavoidable.
Handling Procedures:
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or aerosols. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
Weighing: When weighing the powdered form, do so in a ventilated enclosure or a fume hood to minimize dust dispersion.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Spills: In case of a spill, wear appropriate PPE, prevent further leakage, and absorb the spill with inert material. Collect the spilled material and place it in a sealed container for disposal.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Non-Hazardous Waste: As this compound is not classified as a hazardous substance, it can typically be disposed of as non-hazardous chemical waste.
-
Incineration: The recommended method of disposal for non-hazardous investigational drugs is incineration through an approved environmental management vendor.
-
Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations for chemical waste disposal.
-
Empty Containers: Empty containers should be rinsed thoroughly before being discarded in the regular trash, provided they do not contain any patient-identifying information.
This compound's Mechanism of Action: The p38 MAPK/MK2 Signaling Pathway
This compound selectively inhibits the p38α/MK2 signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. The diagram below illustrates this pathway and the point of inhibition by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
